Nur77 agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H18ClN5O2 |
|---|---|
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-(quinolin-6-ylcarbamoylamino)benzamide |
InChI |
InChI=1S/C24H18ClN5O2/c25-19-5-1-3-16(13-19)15-27-30-23(31)17-6-8-20(9-7-17)28-24(32)29-21-10-11-22-18(14-21)4-2-12-26-22/h1-15H,(H,30,31)(H2,28,29,32)/b27-15+ |
Clé InChI |
OQSMCDIWDGMQGM-JFLMPSFJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Nur77 Agonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a compelling therapeutic target, particularly in oncology, due to its dual roles in cell fate. While nuclear Nur77 often functions as a transcription factor involved in cell proliferation, its translocation to the cytoplasm initiates a potent, non-genomic apoptotic pathway. Nur77 agonists are small molecules designed to exploit this pro-death function. This guide elucidates the core mechanism of action of these agonists, focusing on their ability to induce a direct interaction between Nur77 and the anti-apoptotic protein Bcl-2 at the mitochondria, thereby converting Bcl-2 into a pro-apoptotic killer and triggering apoptosis. We will detail the signaling cascade, present key quantitative data for representative agonists, and provide detailed experimental protocols for validating this mechanism.
Introduction to Nur77: A Dual-Function Receptor
Nur77 is a member of the NR4A nuclear receptor subfamily, characterized by a typical domain structure including an N-terminal domain (A/B), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD)[1][2]. Unlike conventional nuclear receptors, Nur77's activity is not dictated by endogenous ligands, hence its "orphan" status[2]. Its expression is rapidly induced by a variety of cellular stimuli[1].
The subcellular localization of Nur77 is a critical determinant of its function[1]:
-
Nuclear (Pro-survival/Genomic): In the nucleus, Nur77 can act as a transcription factor, binding to specific DNA response elements (like NBRE or NurRE) to regulate genes involved in proliferation and survival.
-
Cytoplasmic/Mitochondrial (Pro-apoptotic/Non-Genomic): In response to certain apoptotic stimuli or specific agonists, Nur77 translocates from the nucleus to the cytoplasm, where it targets the mitochondria to initiate apoptosis. This non-genomic pathway is the primary focus for therapeutic agonist development.
Core Mechanism of Action: The Nur77 Agonist-Induced Apoptotic Pathway
Nur77 agonists are compounds that physically bind to the Nur77 LBD, triggering a conformational change that promotes its pro-apoptotic function. The central mechanism involves the redirection of Nur77 to the mitochondria to engage with the Bcl-2 apoptotic machinery.
Agonist Binding and Induction of Nur77 Nuclear Export
The process is initiated by the direct binding of an agonist to the LBD of Nur77. Several binding sites have been identified on the Nur77 LBD, and different agonists may target different pockets. For example, the natural agonist Cytosporone B (Csn-B) and the potent synthetic agonist NB1 have been shown to bind to distinct sites on the Nur77 LBD. This binding event is crucial for inducing the translocation of Nur77 from the nucleus to the cytoplasm. While some stimuli-induced translocation depends on the nuclear export protein CRM-1, agonist-induced export can also occur independently of this pathway.
Mitochondrial Targeting and Interaction with Bcl-2
Once in the cytoplasm, Nur77 targets the outer mitochondrial membrane. Here, it directly interacts with the anti-apoptotic protein Bcl-2. This interaction is highly specific, occurring within the flexible loop domain of Bcl-2, a region distinct from the BH3-binding groove targeted by many other apoptosis regulators.
Conversion of Bcl-2 Function and Apoptosis Induction
The binding of Nur77 to the Bcl-2 loop induces a profound conformational change in Bcl-2. This change exposes the normally hidden pro-apoptotic BH3 domain of Bcl-2. This conversion effectively transforms Bcl-2 from a guardian of mitochondrial integrity into a killer protein, leading to:
-
Mitochondrial outer membrane permeabilization (MOMP).
-
Release of cytochrome c and other pro-apoptotic factors into the cytosol.
-
Activation of the caspase cascade, culminating in apoptosis.
This agonist-driven, non-genomic pathway effectively hijacks a key survival protein (Bcl-2) and turns it against the cancer cell, providing a powerful and targeted therapeutic strategy.
Quantitative Data Presentation
The efficacy of Nur77 agonists can be quantified by their binding affinity to Nur77 and their cytotoxic effects on cancer cells. The tables below summarize key parameters for well-characterized Nur77 agonists.
Table 1: Binding Affinities of Nur77 Agonists
| Compound | Type | Binding Affinity (Kd) | Method | Reference |
| Cytosporone B (Csn-B) | Natural Product | 1.5 µM | Not Specified | |
| NB1 | Synthetic | 0.46 µM | SPR | |
| BPA-B9 (NB1 precursor) | Synthetic | 0.46 µM | SPR |
Table 2: Functional Activity of Nur77 Agonists
| Compound | Parameter | Cell Line | Value | Reference |
| Cytosporone B (Csn-B) | EC50 (Transcription) | BGC-823 | ~0.1–0.3 nM | |
| NB1 | IC50 (Viability) | A549-siCtr | 91.9 ± 7.4 nM | |
| NB1 | IC50 (Viability) | A549-siNur77 | 381.3 ± 1.9 nM | |
| NB1 | IC50 (Viability) | HeLa-siCtr | 70.7 ± 11.3 nM | |
| NB1 | IC50 (Viability) | HeLa-siNur77 | 309.8 ± 0.8 nM | |
| DIM-C-pPhOCH3 | Dose (in vivo) | RKO Xenograft | 25 mg/kg/day |
Experimental Protocols
Validation of the Nur77 agonist mechanism of action requires a series of targeted experiments. Below are detailed protocols for key assays.
Protocol 1: Demonstrating Nur77-Bcl-2 Interaction via Co-Immunoprecipitation (Co-IP)
This protocol confirms the physical interaction between Nur77 and Bcl-2 in cells following agonist treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with the Nur77 agonist at a predetermined effective concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 3-6 hours).
-
Lysis: Harvest cells and lyse them in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors). Incubate on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.
-
Pre-clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G agarose (B213101) beads and 1-2 µg of a non-specific control IgG (e.g., rabbit IgG) to the lysate. Incubate with rotation for 1 hour at 4°C. Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-Bcl-2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30-50 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min) and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluates by Western blotting using an antibody against the "prey" protein (anti-Nur77). The presence of a Nur77 band in the Bcl-2 immunoprecipitate from agonist-treated cells confirms the interaction.
Protocol 2: Assessing Nur77 Translocation via Cellular Fractionation and Western Blot
This protocol demonstrates the movement of Nur77 from the nucleus to the cytoplasm/mitochondria after agonist treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with the Nur77 agonist or vehicle as described in Protocol 5.1.
-
Harvesting: Collect cells and wash twice with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 0.1% NP-40, with protease inhibitors) and incubate on ice for 15 minutes.
-
Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect this supernatant.
-
Nuclear Extraction: Wash the remaining nuclear pellet with the cytoplasmic lysis buffer to remove residual cytoplasmic proteins. Lyse the nuclei in a nuclear extraction buffer (high salt/detergent, e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA).
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
Western Blot Analysis: Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions of both treated and untreated samples onto an SDS-PAGE gel. Perform Western blotting and probe for Nur77. To validate the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or PARP). A successful experiment will show an increase in the Nur77 signal in the cytoplasmic fraction and a corresponding decrease in the nuclear fraction upon agonist treatment.
Protocol 3: Quantifying Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of the Nur77 agonist and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 1-2 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: In Vivo Efficacy Assessment using a Xenograft Tumor Model
This protocol assesses the anti-tumor activity of a Nur77 agonist in a living animal model.
Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., MDA-MB-231, RKO) under sterile conditions. Harvest cells when they are 70-80% confluent and prepare a single-cell suspension in a sterile medium or PBS. Cell viability should be >95% as determined by Trypan Blue exclusion.
-
Animal Model: Use immunocompromised mice (e.g., 4-6 week old nude or SCID mice). Allow them to acclimatize for at least one week.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 3-5 x 10^6 cells in 100-200 µL) into the flank of each mouse. Some protocols recommend co-injecting cells with a basement membrane extract (e.g., Matrigel or Cultrex BME) to improve tumor take and growth.
-
Tumor Growth and Treatment Initiation: Monitor mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the Nur77 agonist (e.g., NB1 orally, or DIM-C-pPhOCH3 via intraperitoneal injection) and vehicle control according to a predetermined schedule and dose (e.g., 25 mg/kg/day).
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2. Monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved PARP) and proliferation (e.g., Ki67).
Conclusion
The mechanism of action for Nur77 agonists represents a novel paradigm in cancer therapy, shifting focus from traditional cytotoxic or signaling blockade approaches to the targeted activation of a non-genomic apoptotic pathway. By directly binding to Nur77 and inducing its translocation to the mitochondria, these agonists catalytically convert the pro-survival protein Bcl-2 into a potent inducer of cell death. The experimental protocols detailed herein provide a robust framework for researchers to validate this mechanism and evaluate new agonist candidates. The continued development of potent, specific, and orally bioavailable Nur77 agonists holds significant promise for the treatment of cancers, particularly those that overexpress Bcl-2 and are resistant to conventional therapies.
References
A Technical Guide to Nur77 Agonist Binding Affinity and Kinetics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Nur77 agonist-1" is not explicitly defined in the reviewed literature. This guide synthesizes data from several well-characterized Nur77 agonists to provide a representative understanding of their binding properties and the methodologies used for their assessment.
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a compelling therapeutic target for a range of diseases, including cancer, inflammation, and metabolic disorders.[1][2] Unlike conventional nuclear receptors, Nur77 possesses an atypical ligand-binding domain (LBD) where the canonical binding pocket is occupied by bulky hydrophobic residues.[3] Despite this, a number of small molecules have been identified that can bind to and modulate Nur77 activity.[3][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of representative Nur77 agonists, details the experimental protocols for their characterization, and illustrates the associated signaling pathways.
Quantitative Data on Nur77 Agonist Interactions
The binding affinity of a ligand for its target is a critical parameter in drug development, influencing potency and specificity. For Nur77 agonists, various quantitative metrics have been reported, including the dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| NB1 | Surface Plasmon Resonance (SPR) | Kd | 0.12 µM | Purified Nur77 Protein | |
| Cell Proliferation (MTT) | IC50 | 0.0030 µM | MDA-MB-231 | ||
| Cell Proliferation (MTT) | IC50 | 0.0850 µM | A549 | ||
| Cytosporone B (Csn-B) | Transactivation Assay | EC50 | 0.278 nM | - | |
| Surface Plasmon Resonance (SPR) | Kd | 1.5 µM | Purified Nur77 LBD | ||
| THPN | Radioligand Binding Assay | Kd | 270 nM | Purified Nur77 LBD | |
| Celastrol | Surface Plasmon Resonance (SPR) | Kd | 290 nM | Purified Nur77 LBD | |
| Nur77 modulator 2 | - | Kd | 0.35 µM | - | |
| Nur77 modulator 4 | - | Kd | 0.477 µM | - | |
| Triptohypol C | - | Kd | 0.87 µM | - | |
| Nur77 modulator 1 | - | Kd | 3.58 µM | - | |
| Arachidonic Acid | Isothermal Titration Calorimetry (ITC) | Ka | 3 x 10^5 M^-1 | Purified His6-Nur77LBD oligomers |
Experimental Protocols
The characterization of Nur77 agonist binding affinity and kinetics relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of a ligand for Nur77.
Methodology:
-
Immobilization: Recombinant purified Nur77 protein (e.g., the ligand-binding domain, LBD) is immobilized on a sensor chip surface.
-
Binding: A solution containing the Nur77 agonist (analyte) at various concentrations is flowed over the sensor chip. The binding of the analyte to the immobilized Nur77 causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Dissociation: A buffer solution is flowed over the chip to allow for the dissociation of the analyte from the receptor.
-
Data Analysis: The association and dissociation phases are monitored in real-time to generate a sensorgram. The kinetic parameters (kon and koff) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context.
Objective: To confirm target engagement by observing the thermal stabilization of Nur77 upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the Nur77 agonist or a vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Separation: The soluble and aggregated protein fractions are separated by centrifugation.
-
Detection: The amount of soluble Nur77 at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the fraction of soluble Nur77 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the ligand indicates binding.
Transactivation Assay
This cell-based reporter assay measures the ability of a compound to modulate the transcriptional activity of Nur77.
Objective: To determine the functional activity of a Nur77 agonist (e.g., EC50).
Methodology:
-
Plasmids: Cells (e.g., HeLa, HEK293T) are co-transfected with two plasmids:
-
An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the Nur77 LBD (pBind-Nur77-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (pG5-Luciferase).
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the Nur77 agonist.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., DMSO). The EC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key Nur77 signaling pathways and the workflows of the experimental protocols described above.
Caption: Nur77 signaling pathways.
Caption: SPR experimental workflow.
Caption: Transactivation assay workflow.
Conclusion
The study of Nur77 agonists is a rapidly evolving field with significant therapeutic potential. While a specific compound named "this compound" is not prominent in the literature, the analysis of known agonists reveals a range of binding affinities and functional activities. The methodologies outlined in this guide, including SPR, CETSA, and transactivation assays, are crucial for the identification and characterization of novel Nur77 modulators. The continued application of these techniques will undoubtedly facilitate the development of new therapeutics targeting the complex biology of Nur77.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of Nur77 Activation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the multifaceted downstream signaling pathways initiated by the activation of Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), commonly known as Nur77. It details the molecular mechanisms through which Nur77 exerts its influence on critical cellular processes, including apoptosis, metabolism, and inflammation, positioning it as a significant therapeutic target for a range of diseases.[1][2][3][4]
Introduction to Nur77
Nur77 (also known as TR3, NGFI-B, or NR4A1) is an orphan nuclear receptor and an immediate-early gene, meaning its expression is rapidly induced by a wide array of physiological and pathological stimuli without the need for de novo protein synthesis.[1] It belongs to the NR4A subgroup, which also includes Nurr1 (NR4A2) and Nor-1 (NR4A3). Structurally, Nur77 features a typical nuclear receptor architecture: an N-terminal transactivation domain (TAD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). Despite being termed an "orphan" receptor due to the lack of a known endogenous ligand, its activity is regulated through expression levels and post-translational modifications. Nur77's diverse functions are highly dependent on its subcellular localization and the cellular context, allowing it to act as a key regulator in cell proliferation, differentiation, apoptosis, metabolism, and inflammation.
Nur77-Mediated Apoptosis Pathways
Nur77 plays a dual role in cell fate, capable of inducing apoptosis through both genomic and non-genomic pathways. This function is particularly critical in the negative selection of T cells and as a mechanism for tumor suppression.
Non-Genomic Mitochondrial Pathway
The most extensively studied pro-apoptotic function of Nur77 is its non-genomic action in the mitochondria. This pathway is independent of its transcriptional activity.
-
Stimulus and Translocation: In response to apoptotic stimuli, such as T-cell receptor (TCR) activation or treatment with certain chemotherapeutic agents, Nur77 translocates from the nucleus to the cytoplasm and targets the mitochondria.
-
Interaction with Bcl-2: At the outer mitochondrial membrane, Nur77 interacts directly with the anti-apoptotic protein Bcl-2. This interaction is mediated by the ligand-binding domain of Nur77 and the N-terminal loop region of Bcl-2, a site distinct from the canonical BH3-binding pocket.
-
Conformational Change and Apoptosis Induction: The binding of Nur77 to Bcl-2 induces a dramatic conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This effectively converts Bcl-2 from a survival protein into a killer protein, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in apoptosis.
Genomic Apoptosis Pathway
In its capacity as a transcription factor, Nur77 can also induce apoptosis by directly regulating the expression of pro-apoptotic genes. After activation, nuclear Nur77 binds to specific DNA sequences, known as the Nur77-binding response element (NBRE), in the promoter regions of target genes. Genes transcriptionally activated by Nur77 that are involved in apoptosis include FasL, TRAIL, and TNF-related apoptosis-inducing ligand (TRAIL).
Role of Nur77 in Metabolic Regulation
Nur77 is a pivotal regulator of glucose and lipid metabolism, primarily in skeletal muscle, liver, and adipose tissue. Its dysregulation is associated with metabolic disorders.
Glucose Metabolism in Skeletal Muscle
Skeletal muscle is a primary site for glucose disposal, and Nur77 plays a key role in this process.
-
Gene Regulation: Nur77 is preferentially expressed in glycolytic (fast-twitch) muscle fibers compared to oxidative (slow-twitch) fibers. Its expression is induced by stimuli like β-adrenergic activation.
-
Downstream Targets: Ectopic expression of Nur77 in muscle cells upregulates a suite of genes critical for glucose utilization. This includes the insulin-sensitive glucose transporter 4 (GLUT4), as well as key enzymes involved in glycolysis (e.g., phosphofructokinase) and glycogenolysis (e.g., glycogen (B147801) phosphorylase).
-
Functional Outcome: By coordinating the expression of these genes, Nur77 enhances glucose uptake and utilization in muscle. Mice lacking Nur77 exhibit impaired glucose tolerance, insulin (B600854) resistance, and reduced GLUT4 expression in muscle, particularly when challenged with a high-fat diet.
Lipid Metabolism
Nur77 also influences lipid metabolism in multiple tissues. In skeletal muscle, diminished Nur77 expression is linked to reduced lipolysis. In the liver, Nur77 deletion in mice on a high-fat diet leads to hepatic steatosis and increased expression of lipogenic genes like SREBP-1c. Conversely, Nur77 can promote fatty acid oxidation under certain conditions, such as glucose deprivation in cancer cells.
Nur77 in the Regulation of Inflammation
Nur77 generally exerts anti-inflammatory effects, making it a crucial modulator of immune responses. This function is primarily mediated by its interaction with the master inflammatory transcription factor, NF-κB.
-
Inhibition of NF-κB: The canonical NF-κB pathway is a central driver of inflammation. Nur77 can physically interact with the p65 subunit of NF-κB, which prevents p65 from binding to the promoter regions of pro-inflammatory genes. This transrepression mechanism effectively dampens the inflammatory response by inhibiting the transcription of cytokines like IL-1β and TNF-α.
-
Macrophage Polarization: Nur77 plays a role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory M2). Deletion of Nur77 in macrophages leads to enhanced TLR signaling and a polarization towards the pro-inflammatory M1 phenotype, which can exacerbate conditions like atherosclerosis. Nur77 expression is associated with an anti-inflammatory M2-like phenotype and is involved in the resolution of inflammation.
References
The Role of Nur77 Agonist-1 in Regulating Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) has emerged as a critical regulator of apoptosis, playing a dual role in both cell survival and cell death. Its pro-apoptotic function is of significant interest in the context of cancer therapy. This technical guide provides an in-depth overview of the mechanisms by which Nur77 agonists, exemplified by a class of compounds known as Nur77 agonist-1, induce apoptosis. We will explore the intricate signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating the pro-apoptotic effects of these agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage the Nur77 pathway for therapeutic benefit.
Introduction to Nur77 and Its Role in Apoptosis
Nur77 is a member of the nuclear receptor subfamily 4 group A (NR4A) and functions as a transcription factor that is rapidly induced by a variety of cellular stimuli.[1][2] While its transcriptional activity can influence cell fate, a non-genomic pathway has been identified as a key mechanism for its pro-apoptotic effects.[1][3] This pathway involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[3] This interaction induces a conformational change in Bcl-2, converting it from a cytoprotector to a pro-apoptotic molecule, ultimately leading to the activation of the intrinsic apoptotic cascade.
Nur77 agonists are small molecules designed to activate and exploit this pro-apoptotic pathway. One of the most well-studied classes of Nur77 agonists are the 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes, or C-DIMs. These compounds, including the specific agonist often referred to as this compound (such as DIM-C-pPhOCH3), have been shown to induce apoptosis in a variety of cancer cell lines.
Signaling Pathways of this compound-Induced Apoptosis
This compound can induce apoptosis through two primary, interconnected pathways: a nuclear, transcription-dependent pathway and a non-genomic, mitochondrial-mediated pathway.
Nuclear Pathway
In its classical role as a transcription factor, Nur77 can modulate the expression of genes involved in apoptosis. Upon activation by an agonist, Nur77 can bind to Nur77-binding response elements (NBREs) in the promoter regions of target genes. This can lead to the upregulation of pro-apoptotic genes such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
References
Nur77 Agonist-1: A Deep Dive into its Impact on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate, playing pivotal roles in both cell proliferation and apoptosis.[1] Activation of Nur77 by synthetic agonists represents a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth analysis of the effects of Nur77 agonists on cell cycle progression, with a primary focus on their potent pro-apoptotic activities. While direct cell cycle arrest at specific checkpoints is not the predominant mechanism, Nur77 agonists profoundly impact the cell cycle by shunting cells towards programmed cell death. This document details the underlying signaling pathways, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes complex interactions through signaling and workflow diagrams.
Introduction to Nur77 and its Agonists
Nur77 is a member of the nuclear receptor superfamily of transcription factors that is involved in regulating the expression of multiple target genes.[1] Its expression and subcellular localization are tightly linked to its function in cell proliferation and apoptosis.[1] Unlike many nuclear receptors, Nur77's activity can be modulated by small molecule agonists that bind to its ligand-binding domain.[2][3] A notable example of a naturally occurring Nur77 agonist is Cytosporone B (Csn-B).[3] Synthetic agonists, such as 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), have also been developed and extensively studied for their therapeutic potential.[2][4]
The Predominant Effect of Nur77 Agonists: Induction of Apoptosis
Extensive research indicates that the primary consequence of Nur77 activation by agonists in cancer cells is the induction of apoptosis, rather than a classical cell cycle arrest at G1, S, or G2/M phases.[2][5] This pro-apoptotic effect is mediated through both genomic and non-genomic pathways.
Non-Genomic Mitochondrial Pathway
A key mechanism of Nur77-mediated apoptosis involves its translocation from the nucleus to the mitochondria.[5][6] Upon activation by an agonist, Nur77 physically interacts with the anti-apoptotic protein Bcl-2 on the mitochondrial outer membrane.[6][7] This interaction induces a conformational change in Bcl-2, converting it from a protector of mitochondrial integrity to a pro-apoptotic factor, which leads to the release of cytochrome c and other pro-apoptotic molecules into the cytoplasm, ultimately triggering the caspase cascade and apoptosis.[6][8]
Genomic Nuclear Pathway
In its classical role as a transcription factor, activated Nur77 can modulate the expression of genes involved in apoptosis. For instance, Nur77 agonists have been shown to induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which can trigger the extrinsic apoptosis pathway.[2]
Quantitative Effects of Nur77 Agonists on Cancer Cells
The following table summarizes the quantitative data on the effects of various Nur77 agonists on different cancer cell lines. The data highlights the potent anti-proliferative and pro-apoptotic activities of these compounds.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 1,1-bis(3'-indolyl)-1-(p-anisyl)methane | Panc-28 (Pancreatic Cancer) | Cell Survival Assay | Decreased Cell Survival | Significant reduction in cell viability | [2] |
| Cytosporone B (Csn-B) | BGC-823 (Gastric Cancer) | Flow Cytometry (PI Staining) | Apoptosis | Induction of apoptosis | [9] |
| NB-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | IC50 | 0.0030 µM | [10] |
| BI1071 | Various Cancer Cells | Apoptosis Assay | Induction of Apoptosis | Effective apoptosis induction | [6] |
| C-DIM5 (DIM-C-pPhOCH3) | RKO (Colon Cancer) | Cell Survival Assay | Decreased Cell Survival | Reduction in cell viability and induction of apoptosis | [11] |
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by a Nur77 agonist, leading to apoptosis.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Endogenous Ligand for Nur77: A Technical Guide for Researchers
An In-depth Exploration of the Identification, Validation, and Functional Characterization of Nur77 Ligands
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is an orphan nuclear receptor that plays a pivotal role in a myriad of physiological processes, including apoptosis, metabolism, and inflammation.[1][2] Despite its significance, the identity of its endogenous ligand has remained a subject of intensive research and debate. This technical guide provides a comprehensive overview of the current understanding of Nur77 ligands, detailing the experimental methodologies used for their identification and characterization, and summarizing the quantitative data that underpins our knowledge. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptors and their therapeutic potential.
The Quest for the Endogenous Ligand: Key Candidates
While Nur77 is classified as an orphan receptor, several molecules have been proposed as its endogenous ligands. The two leading candidates are the natural product Cytosporone B and a class of lipids, the unsaturated fatty acids.
Cytosporone B: A Fungal Metabolite with Agonist Activity
Cytosporone B (Csn-B), an octaketide isolated from the endophytic fungus Dothiorella sp., has been identified as a potent Nur77 agonist.[1][3] It directly binds to the ligand-binding domain (LBD) of Nur77, stimulating its transcriptional activity.[1]
Unsaturated Fatty Acids (UFAs): Endogenous Lipids as Potential Modulators
A metabolomics-based approach has identified unsaturated fatty acids (UFAs), such as arachidonic acid (AA) and docosahexaenoic acid (DHA), as potential endogenous ligands for Nur77.[4][5] These lipids have been shown to bind to the Nur77 LBD and induce conformational changes in the receptor.[4]
Quantitative Analysis of Ligand Binding and Function
The interaction of these ligands with Nur77 has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available in the literature.
| Ligand | Receptor | Assay Type | Binding Affinity (Kd) | Reference |
| Cytosporone B | Nur77 LBD | Not Specified | 1.5 µM | [6] |
| Cytosporone B | Nur77 | Not Specified | 8.52 x 10-7 M | Not Found |
| Celastrol | Nur77 LBD | Surface Plasmon Resonance | 290 nM | Not Found |
| NB1 | Nur77 | Surface Plasmon Resonance | 0.12 µM | [7] |
| Docosahexaenoic Acid (DHA) | Nurr1 | Tryptophan Fluorescence | 30 ± 1 µM | [1] |
| Arachidonic Acid (AA) | Nurr1 | Tryptophan Fluorescence | 58 ± 10 µM | [1] |
| Ligand | Assay Type | Parameter | Value | Reference |
| Cytosporone B | Transcriptional Activation | EC50 | ~0.1–0.3 nM | [6] |
| Fatty Acid Mimetic (110) | Transcriptional Activation (Nur77) | EC50 | 0.14 ± 0.07 µM | [8] |
| Fatty Acid Mimetic (111) | Transcriptional Activation (Nur77) | EC50 | 0.04 ± 0.01 µM | [8] |
Signaling Pathways Modulated by Nur77 Ligands
Activation of Nur77 by its ligands triggers a cascade of downstream signaling events, impacting cellular fate and function. Two of the most well-characterized pathways are the mitochondrial apoptosis pathway and the regulation of metabolic gene expression.
Mitochondrial Apoptosis Pathway
Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[2][9] This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein and leading to the release of cytochrome c and subsequent caspase activation.[2] Upstream kinases such as the MEK-ERK-RSK cascade can phosphorylate Nur77, modulating its nuclear export and mitochondrial targeting.[10]
References
- 1. Identification of a Binding Site for Unsaturated Fatty Acids in the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. Discovery of a Protein-Metabolite Interaction between Unsaturated Fatty Acids and the Nuclear Receptor Nur77 using a Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of Nur77 by the MEK-ERK-RSK cascade induces mitochondrial translocation and apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nur77 Agonists in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor 4A1 (NR4A1), commonly known as Nur77, is an orphan nuclear receptor that has emerged as a critical regulator of cellular proliferation, apoptosis, inflammation, and metabolism.[1][2][3] As a member of the NR4A subfamily, which also includes Nurr1 (NR4A2) and NOR1 (NR4A3), Nur77 is classified as an immediate-early response gene. Its expression is rapidly induced by a wide array of physiological stimuli, including stress, growth factors, cytokines, fatty acids, and glucose.[2][3] Nur77 is expressed in key metabolic tissues such as skeletal muscle, liver, adipose tissue, and the pancreas, where it plays a pleiotropic role in maintaining metabolic homeostasis.[2][3]
Given its significant role in metabolic pathways, Nur77 has become an attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and hepatic steatosis. The development of small molecule agonists that can modulate Nur77 activity offers a promising avenue for novel therapeutic interventions. While a specific compound universally designated "Nur77 agonist-1" is not consistently defined in the literature, this guide will focus on the functions and mechanisms of well-characterized Nur77 agonists, such as Cytosporone B (Csn-B), Celastrol, and various synthetic molecules, referring to them collectively under the functional class of "this compound" for the purpose of this technical overview. This document provides an in-depth look at the molecular mechanisms, metabolic functions, and experimental evaluation of Nur77 agonists.
Molecular Mechanism of Nur77 Action
Nur77 exerts its biological functions through both genomic and non-genomic pathways. Its activity is modulated by its expression level, subcellular localization, and post-translational modifications.[4][5]
Genomic Functions
As a transcription factor, Nur77 directly regulates the expression of target genes by binding to specific DNA response elements in their promoter regions.[5] This binding can occur in several ways:
-
As a monomer: Binding to the NGFI-B response element (NBRE).[5]
-
As a homodimer: Binding to the Nur response element (NurRE).[5]
-
As a heterodimer: Partnering with Retinoid X Receptors (RXRs) to bind to the DR5 response element.[5]
Activation of Nur77 by an agonist enhances its ability to modulate the transcription of a wide array of genes involved in glucose and lipid metabolism.
Non-Genomic Functions
Beyond its transcriptional role in the nucleus, Nur77 can translocate to other cellular compartments, such as the mitochondria and endoplasmic reticulum, to initiate non-genomic effects.[4][6] A key non-genomic function is its interaction with the B-cell lymphoma 2 (Bcl-2) protein on the mitochondrial membrane.[4] This interaction induces a conformational change in Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering the mitochondrial apoptosis pathway.[4] While this function is primarily studied in cancer, the metabolic implications of Nur77's mitochondrial actions are an active area of research.
References
- 1. pnas.org [pnas.org]
- 2. Knockout of Nur77 Leads to Amino Acid, Lipid, and Glucose Metabolism Disorders in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Knockout of Nur77 Leads to Amino Acid, Lipid, and Glucose Metabolism Disorders in Zebrafish [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Nur77 Agonist-1 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of Nur77 agonist-1. The methodologies cover a range of in vitro assays to characterize the binding, transcriptional activation, and functional effects of compounds targeting the orphan nuclear receptor Nur77 (also known as NR4A1).
Introduction to Nur77
Nur77 is an immediate-early response gene and a member of the steroid/thyroid/retinoid receptor superfamily.[1] It plays crucial roles in cell proliferation, differentiation, and apoptosis.[1] Nur77 can act as a transcription factor in the nucleus, regulating the expression of target genes.[2][3] Additionally, upon certain stimuli, it can translocate to the mitochondria to induce apoptosis through a non-genomic pathway by interacting with Bcl-2.[4] Small molecules that can modulate Nur77 activity are of significant interest for therapeutic development, particularly in cancer.
Signaling Pathways of Nur77
Nur77 signaling can be broadly divided into genomic and non-genomic pathways.
-
Genomic Pathway: In the nucleus, Nur77 binds to Nur response elements (NuREs) in the promoter regions of target genes to regulate their transcription. This can lead to the expression of pro-apoptotic genes like TRAIL.
-
Non-Genomic Pathway: Upon specific signals, Nur77 translocates from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2, leading to cytochrome c release and apoptosis.
Experimental Assays
A variety of assays can be employed to measure the activity of this compound, from direct binding to functional cellular responses.
Binding Assays
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the direct binding between a ligand (this compound) and an analyte (Nur77 protein), allowing for the determination of binding affinity (Kd).
Protocol:
-
Immobilize recombinant Nur77 ligand-binding domain (LBD) protein onto an SPR sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the agonist over the sensor chip surface.
-
Measure the change in the SPR signal (response units, RU) over time to monitor association and dissociation.
-
Regenerate the sensor chip surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Transcriptional Activity Assays
Luciferase Reporter Gene Assay
This assay measures the ability of a Nur77 agonist to activate the transcriptional activity of Nur77. It typically uses a reporter plasmid containing a luciferase gene under the control of a promoter with Nur77 response elements (NuREs) or a GAL4-Nur77 chimera system.
Protocol:
-
Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect the cells with a Nur77 expression plasmid (or a GAL4-Nur77 LBD fusion construct), a luciferase reporter plasmid containing NuREs (or a GAL4 upstream activation sequence), and a control plasmid expressing Renilla luciferase or β-galactosidase for normalization.
-
After transfection, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
Functional Cellular Assays
Cell Viability and Apoptosis Assays
These assays determine the functional consequence of Nur77 activation by an agonist, which often leads to decreased cell viability and induction of apoptosis in cancer cells.
-
MTT/WST-1 Assay (Cell Viability):
-
Seed cancer cells (e.g., RKO, HCT-15) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
-
PARP Cleavage (Apoptosis Marker):
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using antibodies against full-length PARP and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.
-
Nur77 Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nur77 from the nucleus to the mitochondria, a key step in its non-genomic pro-apoptotic function.
Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against Nur77 and a mitochondrial marker (e.g., MitoTracker dye or an antibody against a mitochondrial protein like TOM20).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Co-localization of Nur77 and the mitochondrial marker indicates translocation.
Gene and Protein Expression Assays
Quantitative PCR (qPCR)
qPCR is used to measure changes in the mRNA expression of Nur77 and its target genes.
Protocol:
-
Treat cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for Nur77 and its target genes (e.g., TRAIL).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Western Blotting
Western blotting is used to detect changes in the protein levels of Nur77 and downstream effectors.
Protocol:
-
Prepare whole-cell lysates from agonist-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against Nur77, PARP, Bcl-2, or other proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
Quantitative Data Summary
The following tables summarize quantitative data for various Nur77 agonists.
Table 1: Binding Affinities of Nur77 Agonists
| Compound | Assay Type | Kd (μM) | Cell Line/System | Reference |
| BI1071 | SPR | 0.17 | Recombinant Nur77-LBD | |
| DIM-C-pPhCF3 | SPR | 3.0 | Recombinant Nur77-LBD | |
| Nur77 modulator 1 | - | 3.58 | - | |
| Nur77 modulator 2 | - | 0.35 | - | |
| Nur77 modulator 4 | - | 0.477 | - | |
| THPN | - | 0.27 | Recombinant Nur77-LBD |
Table 2: Functional Activities of Nur77 Agonists
| Compound | Assay Type | EC50/IC50 | Cell Line | Reference |
| Cytosporone B | Transcriptional Activation | 0.278 nM (EC50) | - | |
| Nur77 modulator 4 | Growth Inhibition | < 5 μM (IC50) | HepG2, MCF-7 | |
| NB1 | Growth Inhibition | 7.8-125.0 nM range | A549, MDA-MB-231 |
Note: "this compound" is a generic term used in this context. The data presented is for various known Nur77 agonists. Researchers should test their specific "this compound" and compare its activity to these reference compounds.
References
- 1. Nur77 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nur77 Agonist-1 Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of Nur77 agonist-1 and other related compounds. The protocols and data presented herein are designed to assist in the screening, characterization, and elucidation of the mechanisms of action of Nur77 agonists.
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a key regulator of various cellular processes, including apoptosis, inflammation, metabolism, and cell proliferation.[1][2][3] Its dual role in cell survival and death makes it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic syndromes.[2][3] Nur77 agonists, small molecules that bind to and activate Nur77, have shown significant therapeutic potential in preclinical studies.
This document outlines key in vitro models and experimental protocols to assess the efficacy and mechanism of action of Nur77 agonists.
Key In Vitro Models for Studying this compound
A variety of cell lines can be employed to study the diverse effects of this compound, depending on the therapeutic area of interest.
| Cell Type | Application | Key Considerations |
| Cancer Cell Lines | ||
| Breast Cancer (e.g., MDA-MB-231, MCF-7) | To study anti-proliferative, pro-apoptotic, and ferroptotic effects. | MDA-MB-231 is a triple-negative breast cancer (TNBC) model often sensitive to Nur77 agonists. MCF-7 is a non-TNBC line that can be used for comparison. |
| Pancreatic Cancer (e.g., Panc-28) | To investigate the induction of apoptosis through nuclear pathways. | Panc-28 cells have been shown to respond to Nur77 agonists with decreased cell survival. |
| Colon Cancer (e.g., RKO, SW480, HCT-116) | To assess the induction of pro-apoptotic genes like TRAIL. | RKO cells are a useful model for studying Nur77-dependent induction of TRAIL. |
| Lung Cancer (e.g., A549) | To study cell cycle arrest and apoptosis. | A549 cells have been used to demonstrate Nur77-dependent G2/M phase arrest. |
| Immune Cell Lines | ||
| Macrophages (e.g., RAW264.7, primary bone marrow-derived macrophages) | To study anti-inflammatory effects and caspase-independent cell death. | Nur77 plays a crucial role in suppressing NF-κB signaling in macrophages. |
| T-cells (e.g., Jurkat, primary T-cells) | To investigate the role of Nur77 in T-cell activation, apoptosis, and immunometabolism. | Nur77 is an immediate-early response gene upon T-cell receptor (TCR) stimulation. |
| Other Cell Lines | ||
| Vascular Smooth Muscle Cells (VSMCs) | To study the inhibition of proliferation and neointimal formation. | Nur77 activation can inhibit VSMC proliferation, relevant to cardiovascular diseases. |
Quantitative Data on Nur77 Agonist Effects
The following tables summarize key quantitative data for various Nur77 agonists from in vitro studies, providing a basis for experimental design and comparison.
Table 1: Anti-proliferative Activity (IC50) of Nur77 Agonists in Cancer Cell Lines
| Agonist | Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer Panel | 2.15 - 3.26 | |
| NB-1 | MDA-MB-231 (TNBC) | 0.0030 | |
| NB-1 | A549 (Lung) | 0.0850 | |
| NB-1 | HeLa (Cervical) | 0.0741 | |
| NB-1 | HepG2 (Liver) | 0.1105 | |
| NB-1 | MCF-7 (non-TNBC) | 2.5110 | |
| NB-1 | MCF-10A (Normal Breast) | 3.3330 | |
| Hyperoside | Rat VSMCs | ~1 |
Table 2: Binding Affinities (Kd) of Nur77 Agonists
| Agonist | Target | Kd (µM) | Reference |
| This compound | Nur77 LBD | 13.80 | |
| NB-1 | Nur77 | 0.12 | |
| Nur77 modulator 2 | Nur77 | 0.35 | |
| Nur77 modulator 4 | Nur77 | 0.477 | |
| THPN | Nur77 LBD | 0.27 |
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptosis Signaling Pathway
Nur77 agonists can induce apoptosis through both nuclear and mitochondrial pathways. In the nucleus, Nur77 acts as a transcription factor to regulate the expression of pro-apoptotic genes. In the cytoplasm, Nur77 can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation.
Caption: Nur77-mediated apoptosis signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow for evaluating a novel Nur77 agonist involves a series of in vitro assays to determine its biological activity and mechanism of action.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell line
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP or cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the results.
Protocol 3: Analysis of Nur77 Subcellular Localization by Immunofluorescence
This protocol visualizes the location of Nur77 within the cell to determine if the agonist promotes its translocation from the nucleus to the cytoplasm or mitochondria.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Nur77)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
MitoTracker (optional, for mitochondrial staining)
-
Mounting medium
Procedure:
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary anti-Nur77 antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI. If mitochondrial localization is being assessed, co-stain with MitoTracker according to the manufacturer's protocol.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Protocol 4: Nur77 Transcriptional Activity Assessment using Luciferase Reporter Assay
This assay measures the ability of a Nur77 agonist to activate the transcriptional activity of Nur77.
Materials:
-
Host cell line (e.g., HEK293T or a cancer cell line)
-
Nur77 expression vector (or rely on endogenous expression)
-
Luciferase reporter plasmid containing Nur77 response elements (NBRE or NurRE)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Co-transfect the host cells with the Nur77 response element-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates activation of Nur77 transcriptional activity.
References
Application Notes and Protocols for In Vivo Testing of Nur77 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, metabolism, and cell proliferation.[1][2][3][4] Its diverse functions make it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic syndromes. Nur77 exerts its effects through both genomic and non-genomic pathways. In its genomic role, it acts as a transcription factor, binding to specific DNA response elements to regulate the expression of target genes.[5] In its non-genomic capacity, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with proteins like Bcl-2 to induce apoptosis, a mechanism of particular interest in oncology.
The development of small molecule agonists that can modulate the activity of Nur77 holds significant therapeutic promise. Nur77 agonist-1 is a novel compound designed to specifically activate Nur77-dependent pathways. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical animal models of cancer, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific experimental goals.
Nur77 Signaling Pathway
The signaling cascade initiated by Nur77 activation is multifaceted. Upon stimulation by various signals, Nur77 expression is rapidly induced. As a transcription factor, it can bind to DNA as a monomer, homodimer, or heterodimer with other nuclear receptors like RXR, influencing the transcription of genes involved in metabolism and inflammation. A key non-genomic function involves its translocation to the mitochondria, where it can trigger apoptosis by converting the anti-apoptotic protein Bcl-2 into a pro-apoptotic one. The following diagram illustrates the key signaling pathways of Nur77.
Caption: Nur77 signaling pathways in response to stimuli.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The choice will depend on the therapeutic area of interest.
| Therapeutic Area | Recommended Animal Models | Key Characteristics |
| Cancer | Syngeneic Mouse Models (e.g., B16-F10 melanoma, CT26 colon carcinoma in immunocompetent mice) | Intact immune system allowing for the study of immuno-oncology effects. |
| Patient-Derived Xenograft (PDX) Models in immunodeficient mice (e.g., NSG mice) | Recapitulate the heterogeneity and architecture of human tumors. | |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet | Spontaneously develop hypercholesterolemia and atherosclerotic lesions similar to humans. |
| Low-density lipoprotein receptor-deficient (LDLR-/-) mice on a Western-type diet | Model for familial hypercholesterolemia, developing atherosclerosis. | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Leptin-deficient (ob/ob) mice | Exhibit obesity, insulin (B600854) resistance, and hepatic steatosis. |
| Diet-induced models (e.g., high-fat diet, methionine and choline-deficient diet) | Mimic different stages of NAFLD progression from steatosis to non-alcoholic steatohepatitis (NASH). |
Experimental Workflow for In Vivo Testing
A systematic approach is essential for the in vivo testing of this compound. The following workflow diagram outlines the key steps from initial preparation to final data analysis.
Caption: General workflow for in vivo testing of this compound.
Detailed Experimental Protocols
Formulation and Administration of this compound
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG) 400)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Protocol:
-
Solubility Testing: Determine the optimal vehicle for this compound by testing its solubility in various biocompatible solvents. A rapid solubilization screen using HPLC can be employed.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using a co-solvent system (e.g., DMSO/PEG400/saline), first dissolve the compound in the organic solvent (e.g., DMSO).
-
Gradually add the other components of the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
-
Quality Control: Visually inspect the formulation for any precipitation or inhomogeneity. For long-term studies, assess the stability of the formulation over time.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's properties and the experimental design. Ensure proper animal handling and technique to minimize stress and ensure accurate dosing.
In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Animal Model: C57BL/6 mice (for B16-F10 melanoma) or BALB/c mice (for CT26 colon carcinoma).
Protocol:
-
Tumor Cell Implantation:
-
Culture the chosen cancer cell line (e.g., B16-F10 or CT26) under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Administer the assigned treatment according to the pre-determined schedule (e.g., daily oral gavage).
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach the pre-defined endpoint size.
-
At the end of the study, euthanize the mice and collect tumors, blood, and relevant organs.
-
Measure final tumor weight.
-
Perform histological analysis of tumors to assess necrosis and apoptosis.
-
Analyze immune cell infiltration in the tumor microenvironment by immunohistochemistry or flow cytometry.
-
| Parameter | Measurement |
| Tumor Growth | Tumor volume (mm³) measured serially |
| Tumor Weight | Final tumor weight (g) at endpoint |
| Body Weight | Measured serially to assess toxicity |
| Survival | Kaplan-Meier survival analysis |
| Biomarkers | Immune cell populations in tumor and spleen, cytokine levels in serum |
In Vivo Efficacy Study in an Atherosclerosis Mouse Model
Objective: To assess the effect of this compound on the development of atherosclerosis.
Animal Model: ApoE-/- mice.
Protocol:
-
Dietary Induction:
-
At 6-8 weeks of age, switch the ApoE-/- mice to a high-fat diet (e.g., Western-type diet containing 21% fat and 0.15% cholesterol) to induce atherosclerosis.
-
-
Treatment:
-
After a period of diet induction (e.g., 4-8 weeks), randomize the mice into treatment groups.
-
Administer this compound or vehicle for a specified duration (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).
-
Perfuse the mice with saline followed by formalin.
-
Excise the aorta and heart.
-
Perform en face analysis of the aorta after Oil Red O staining to quantify atherosclerotic lesion area.
-
Section the aortic root and perform histological analysis (e.g., H&E, Oil Red O, Masson's trichrome) to assess plaque size, composition, and stability.
-
| Parameter | Measurement |
| Atherosclerotic Lesion Area | Percentage of the total aortic surface area stained with Oil Red O |
| Aortic Root Plaque Size | Plaque area (µm²) in serial sections |
| Plasma Lipids | Total cholesterol, LDL-C, HDL-C, Triglycerides (mg/dL) |
| Inflammatory Markers | Cytokine levels (e.g., TNF-α, IL-6) in plasma |
In Vivo Efficacy Study in a NAFLD/NASH Mouse Model
Objective: To determine the therapeutic potential of this compound in a model of non-alcoholic fatty liver disease.
Animal Model: ob/ob mice or C57BL/6J mice on a high-fat diet.
Protocol:
-
Disease Induction:
-
For the diet-induced model, feed C57BL/6J mice a high-fat diet for an extended period (e.g., 12-16 weeks) to induce steatosis and inflammation. ob/ob mice spontaneously develop these features.
-
-
Treatment:
-
Randomize the mice into treatment groups and administer this compound or vehicle for a defined period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Monitor body weight and food intake.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
At the study endpoint, collect blood for analysis of liver enzymes (ALT, AST) and metabolic parameters.
-
Harvest the liver, weigh it, and fix a portion in formalin for histology.
-
Perform histological analysis of liver sections (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning, and calculate the NAFLD Activity Score (NAS).
-
Measure liver triglyceride content.
-
| Parameter | Measurement |
| Liver Histology | NAFLD Activity Score (Steatosis, Lobular Inflammation, Hepatocyte Ballooning) |
| Liver Triglycerides | Hepatic triglyceride content (mg/g of liver tissue) |
| Serum Liver Enzymes | Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) (U/L) |
| Metabolic Parameters | Blood glucose, insulin levels, glucose and insulin tolerance tests |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner, preferably in tables, to facilitate comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. The interpretation of the data should consider the known mechanisms of Nur77 action and the pathophysiology of the disease model. Positive results from these in vivo studies would provide a strong rationale for the further development of this compound as a novel therapeutic agent.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Treating Cell Cultures with Nur77 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1][2][3] Its function is highly dependent on its subcellular localization. In the nucleus, Nur77 can act as a transcription factor, sometimes promoting oncogenic pathways.[4] However, upon certain stimuli, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[5] This interaction triggers a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c and subsequent cell death.
Nur77 agonists are small molecules designed to bind to the ligand-binding domain (LBD) of Nur77, promoting its pro-apoptotic functions. These compounds, including Nur77 agonist-1 (also known as Compound 8f), Cytosporone B (Csn-B), and others, are being investigated as potential anticancer agents. They can induce apoptosis or ferroptosis in various cancer cell lines, often with low toxicity to normal cells. This document provides detailed protocols for treating cell cultures with this compound and outlines the key assays for evaluating its effects.
Mechanism of Action: Nur77 Agonist-Induced Apoptosis
Nur77 agonists activate the non-genomic, pro-apoptotic pathway of Nur77. The binding of an agonist to the Nur77 Ligand-Binding Domain (LBD) is a critical initiating step. This event promotes the export of Nur77 from the nucleus to the cytoplasm, where it targets the mitochondria. At the mitochondrial membrane, Nur77 interacts directly with Bcl-2, inducing a conformational change that exposes the BH3 domain of Bcl-2. This "converts" Bcl-2 from a cell protector to a cell killer, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Quantitative Data Summary
The efficacy of Nur77 agonists can be compared based on their binding affinity to the Nur77 protein and their anti-proliferative activity in various cell lines.
Table 1: Binding Affinity of Various Nur77 Agonists
| Compound | Ligand Type | Binding Affinity (KD / EC50) | Reference |
|---|---|---|---|
| This compound | Agonist | KD: 13.80 μM | |
| Cytosporone B (Csn-B) | Agonist | EC50: 0.278 nM | |
| NB-1 | Agonist | KD: 0.12 µM | |
| THPN | Agonist | Kd: 270 nM | |
| Nur77 modulator 2 | Modulator | Kd: 0.35 μM |
| Triptohypol C | Modulator | Kd: 0.87 μM | |
Table 2: Anti-proliferative Activity (IC50) of Nur77 Agonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | Breast Cancer Cells | Breast | 2.15 - 3.26 μM | |
| NB-1 | MDA-MB-231 | Triple-Negative Breast | 0.0030 µM (3 nM) | |
| NB-1 | MCF-7 | Breast (Non-TNBC) | 2.5110 µM | |
| NB-1 | MCF-10A (Normal) | Normal Breast | 3.3330 µM | |
| Nur77 modulator 4 | HepG2 | Liver | < 5 μM | |
| Nur77 modulator 4 | MCF-7 | Breast | < 5 μM | |
| DIM-C-pPhOH | ACHN | Renal | 13.6 μM |
| DIM-C-pPhOH | 786-O | Renal | 13.0 μM | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization : Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
-
Note : The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cell lines. Conditions should be optimized for specific cell lines and experimental goals.
-
Cell Seeding : Culture cells in appropriate medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Medium : Prepare serial dilutions of the this compound from the stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 50 μM for a dose-response curve). Remember to prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the agonist.
-
Cell Treatment : Remove the old medium from the wells. Wash cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the treatment medium (containing the Nur77 agonist or vehicle control) to the respective wells.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal duration depends on the cell type and the specific endpoint being measured.
-
Downstream Analysis : Following incubation, proceed with the desired assays (e.g., viability, apoptosis, protein analysis).
Protocol 3: Cell Viability Assessment (CCK-8 Assay)
-
Treatment : Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2. Include untreated and vehicle-control wells.
-
Reagent Addition : After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 4: Analysis of Apoptosis by Western Blot (Cleaved PARP)
-
Treatment : Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24-48 hours).
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved PARP (a hallmark of apoptosis) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved PARP band indicates apoptosis induction.
Protocol 5: Visualization of Nur77 Subcellular Localization
-
Cell Culture : Grow cells on sterile glass coverslips placed in 12-well or 24-well plates.
-
Treatment : Treat cells with this compound or vehicle control for a time period sufficient to induce translocation (e.g., 6-12 hours).
-
Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde for 10-15 minutes, and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1-3% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Staining : Incubate with a primary antibody against Nur77 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining : Wash the coverslips, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining : To visualize mitochondria and nuclei, co-stain with a mitochondrial marker (e.g., MitoTracker Red CMXRos) before fixation and a nuclear stain (e.g., DAPI) after secondary antibody incubation.
-
Mounting and Imaging : Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Microscopy : Visualize the subcellular localization of Nur77 using a confocal or fluorescence microscope. Co-localization of the Nur77 signal with the mitochondrial marker in agonist-treated cells indicates successful translocation.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Nur77-Dependent Effects Using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to investigate and validate the cellular functions of the nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). The protocols outlined below are intended for researchers in academia and industry engaged in cell biology, oncology, immunology, and drug discovery.
Application Notes
Introduction to Nur77
Nur77 is an orphan nuclear receptor that plays a multifaceted role in a variety of cellular processes, including apoptosis, cell proliferation, inflammation, and metabolism.[1][2] Its function is highly dependent on its subcellular localization and the specific cellular context. In the nucleus, Nur77 typically acts as a transcription factor, regulating the expression of target genes involved in cell growth and survival.[1][2] Conversely, when translocated to the mitochondria, Nur77 can induce apoptosis by interacting with the anti-apoptotic protein Bcl-2, thereby converting it into a pro-apoptotic molecule.[1] This dual functionality makes Nur77 a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
The Role of siRNA in Validating Nur77 Function
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in a sequence-specific manner. By introducing siRNA molecules that are complementary to the mRNA of Nur77, researchers can effectively knock down its expression and observe the resulting phenotypic changes. This loss-of-function approach is crucial for validating that a specific cellular effect is indeed dependent on Nur77. For instance, if a novel compound is hypothesized to induce apoptosis through a Nur77-dependent mechanism, demonstrating that the apoptotic effect is diminished or abolished in cells treated with Nur77 siRNA would provide strong evidence for this hypothesis.
Key Considerations for siRNA Experiments
-
Specificity: It is essential to use siRNA sequences that are highly specific to Nur77 to avoid off-target effects. Running experiments with multiple distinct siRNA sequences targeting different regions of the Nur77 mRNA can help confirm that the observed phenotype is not due to an off-target effect of a single siRNA.
-
Controls: Appropriate controls are critical for the interpretation of siRNA experiments. A non-targeting siRNA (also known as a scrambled siRNA) should always be included to control for any non-specific effects of the siRNA delivery system.
-
Validation of Knockdown: The efficiency of Nur77 knockdown should always be validated at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.
-
Toxicity: The concentration of siRNA and the transfection reagent should be optimized to achieve efficient knockdown with minimal cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized siRNA to investigate the effects of Nur77 knockdown in various cell types.
Table 1: Effect of Nur77 siRNA on Cell Viability and Proliferation
| Cell Line | siRNA Concentration | Transfection Reagent | Assay | Time Point(s) | Result | Reference |
| Daoy (medulloblastoma) | 20 nM | Not specified | CellTiter-Glo | 1, 2, 3 days | Decreased cell viability (p < 0.0001) | |
| Daoy (medulloblastoma) | 20 nM | Not specified | Crystal Violet | 1, 2, 3 days | Decreased proliferation (p < 0.01) | |
| Daoy (medulloblastoma) | 20 nM | Not specified | IncuCyte Live-Cell Imaging | Up to 5 days | Decreased cell confluence (p < 0.0001) | |
| Human Bronchial Epithelial (HBE) cells | Not specified | Not specified | CCK-8 | 24 hours | Attenuated CSE-induced decrease in cell viability | |
| A549 (lung carcinoma) | Not specified | Not specified | CCK-8 | 24 hours | Attenuated CSE-induced decrease in cell viability | |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Not specified | Not specified | MTT | Not specified | Enhanced 5-HT- and PDGF-BB-induced proliferation |
Table 2: Effect of Nur77 siRNA on Gene and Protein Expression
| Cell Line/Tissue | siRNA Sequence/Concentration | Target Gene/Protein | Assay | Result | Reference |
| Daoy (medulloblastoma) | 20 nM | Nur77 mRNA | Not specified | Significantly decreased (p < 0.0001) | |
| Human Bronchial Epithelial (HBE) cells | 5'-CGC CTG GCA TAC CGA TCT AAA -3' | Nur77, LC3II/LC3I, Beclin-1 | Western Blot | Attenuated CSE-induced upregulation of LC3II/LC3I and Beclin-1 | |
| Mouse Lung Tissue | Lentivirus with siRNA-Nur77 | Nur77, LC3II/LC3I, Beclin-1 | Western Blot | Lower levels of LC3I to LC3II conversion and Beclin-1 expression compared to CS-exposed group | |
| Neonatal Rat Ventricular Cardiomyocytes | Not specified | Nur77 mRNA | qPCR | Markedly inhibited basal and ISO-induced expression | |
| Cardiac Fibroblasts (CFs) | Not specified | Nur77 mRNA | qPCR | Decreased Nur77 mRNA expression | |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Not specified | Nur77 mRNA | qRT-PCR | Roughly 70% inhibition of basal and 5-HT-induced expression | |
| Human CD4+ T cells | Not specified | Nur77 | Flow Cytometry | Knockdown of Nur77 expression |
Experimental Protocols
Protocol 1: siRNA Transfection for Nur77 Knockdown
This protocol provides a general guideline for transfecting mammalian cells with Nur77 siRNA using a lipid-based transfection reagent. Optimization may be required for specific cell types.
Materials:
-
Nur77-specific siRNA duplexes (at least two independent sequences)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
24-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: a. In a microcentrifuge tube, dilute the 10 µM siRNA stock (Nur77-specific or non-targeting control) in Opti-MEM™ to the desired final concentration (e.g., 10-20 nM). For a 24-well plate, prepare 50 µL of this diluted siRNA solution per well.
-
Transfection Reagent Preparation: a. In a separate microcentrifuge tube, dilute the lipid-based transfection reagent in Opti-MEM™. For Lipofectamine™ RNAiMAX, a common starting point is 1.5 µL per well in 50 µL of Opti-MEM™. Mix gently.
-
Complex Formation: a. Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting up and down. b. Incubate the mixture for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: a. Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well of the 24-well plate containing the cells and culture medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the stability of the Nur77 protein.
-
Validation of Knockdown: After incubation, harvest the cells to assess Nur77 knockdown efficiency by qRT-PCR and Western blot analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells transfected with Nur77 siRNA and non-targeting control siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Plate reader
Procedure:
-
Following the desired incubation period after siRNA transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-targeting control siRNA-treated cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells transfected with Nur77 siRNA and non-targeting control siRNA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Nur77 signaling pathways leading to cell survival or apoptosis.
Caption: Experimental workflow for validating Nur77-dependent effects using siRNA.
Caption: Logical relationship for validating a Nur77-dependent effect.
References
Surface Plasmon Resonance for Nur77 Binding Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Unlike typical nuclear receptors, Nur77's activity is not regulated by an endogenous ligand but rather through its expression levels, post-translational modifications, and interactions with other proteins.[3][4] Its dual function as both a pro-survival and pro-apoptotic factor is dependent on its subcellular localization. In the nucleus, Nur77 acts as a transcription factor, while in the cytoplasm, it can translocate to the mitochondria to initiate apoptosis by interacting with Bcl-2.[2][5] This unique characteristic makes Nur77 an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][6]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[7] It allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity, providing invaluable insights into the molecular mechanisms of action for potential therapeutic agents targeting Nur77.[8] These application notes provide a comprehensive overview and detailed protocols for utilizing SPR to characterize the binding of small molecules and other interactors to Nur77.
Quantitative Data Summary
The following tables summarize quantitative binding data for various ligands interacting with the Nur77 Ligand Binding Domain (LBD), as determined by Surface Plasmon Resonance (SPR).
| Ligand | Nur77 Construct | Dissociation Constant (KD) | Reference |
| NB1 | LBD | 0.12 µM | [9] |
| BPA-B9 | LBD | 0.46 µM | [9] |
| BI1071 | LBD | 0.17 µM | [5] |
| DIM-C-pPhCF3 | LBD | 3.0 µM | [5] |
| Celastrol | LBD | 290 nM | [10] |
| Cytosporone B (Csn-B) | LBD | 1.5 µM | [10] |
| Stapled Peptide (ST-CY14) | LBD | 32.47 nM | [8] |
Signaling Pathways Involving Nur77
Nur77-Mediated Apoptotic Pathway
Upon specific cellular stress signals, Nur77 translocates from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2. This converts Bcl-2 into a pro-apoptotic molecule, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis.[2][5][11]
Nur77 Regulation of the NF-κB Signaling Pathway
Nur77 can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Nur77 has been shown to directly interact with the p65 subunit of NF-κB, which can prevent p65 from binding to its DNA response elements, thereby inhibiting the transcription of pro-inflammatory genes.[1]
Experimental Protocols
General Workflow for SPR-based Nur77 Binding Analysis
The following diagram outlines the general workflow for analyzing the interaction between a ligand (e.g., a small molecule) and Nur77 using SPR.
Detailed Protocol: Small Molecule Binding to Nur77-LBD
This protocol is adapted from a study analyzing the binding of a small molecule to the Nur77 Ligand Binding Domain (LBD) and can be used as a starting point for similar experiments.
1. Materials and Reagents:
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).
-
Buffers:
-
Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
-
Protein: Purified recombinant human Nur77-LBD.
-
Analyte: Small molecule of interest, dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.
2. Instrument and Sensor Chip Preparation:
-
Start up the SPR instrument and equilibrate the system with running buffer.
-
Perform a system prime and normalization according to the manufacturer's instructions.
-
Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
3. Nur77-LBD Immobilization:
-
Dilute the purified Nur77-LBD to a concentration of 0.4 mg/mL in 10 mM Sodium Acetate, pH 4.5.
-
Inject the diluted Nur77-LBD over the activated sensor surface until the desired immobilization level is reached (e.g., ~6,000 Response Units (RU)). The flow rate for immobilization is typically low, around 5-10 µL/min.
-
Deactivate any remaining active esters on the sensor surface by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared simultaneously using the same activation and deactivation steps but without the injection of Nur77-LBD.
4. Binding Analysis:
-
Prepare a dilution series of the small molecule analyte in running buffer. A typical concentration range for an initial screen could be from 0.2 to 10 µM. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Inject the analyte solutions over both the Nur77-LBD immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).[8]
-
Monitor the association of the analyte in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the analyte.
-
Perform a regeneration step between each analyte injection to remove any bound analyte and return to a stable baseline. The regeneration solution needs to be optimized for the specific interaction but can include pulses of low pH (e.g., glycine-HCl, pH 2.0-3.0) or high salt solutions.
5. Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using the appropriate binding model (e.g., 1:1 Langmuir binding model) provided with the instrument's software.
-
Globally fit the data from the different analyte concentrations to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
SPR is an indispensable tool for the detailed characterization of molecular interactions involving Nur77. The ability to obtain real-time kinetic and affinity data provides a deep understanding of how potential therapeutic agents bind to and modulate the function of this important orphan nuclear receptor. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of targeting Nur77.
References
- 1. Differential Regulation of Transcription by the NURR1/NUR77 Subfamily of Nuclear Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a unified molecular mechanism for liganddependent activation of NR4A-RXR heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a unified molecular mechanism for ligand-dependent activation of NR4A-RXR heterodimers [elifesciences.org]
- 4. Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of the Interaction between Bcl-2 and Nur77/Nor-1 in Apoptosis [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Single-molecule dynamics and genome-wide transcriptomics reveal that NF-kB (p65)-DNA binding times can be decoupled from transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stepwise phosphorylation of p65 promotes NF-κB activation and NK cell responses during target cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Nur77 Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a critical role in various cellular processes, including apoptosis, inflammation, and metabolism.[1][2] Unlike typical nuclear receptors, Nur77's activity is often regulated by its subcellular localization. In response to specific stimuli, Nur77 can translocate from the nucleus to other cellular compartments, particularly the mitochondria, where it can initiate a transcriptional-independent apoptotic pathway.[1][3][4] This translocation event is a key indicator of Nur77 activation and is a focal point for research into cancer, cardiovascular diseases, and central nervous system disorders. Western blotting of subcellular fractions is a fundamental and widely used technique to monitor and quantify the translocation of Nur77. This document provides detailed protocols and signaling pathway information for the analysis of Nur77 translocation.
Signaling Pathways Inducing Nur77 Translocation
Several signaling pathways converge to induce the translocation of Nur77 from the nucleus. This process is often initiated by cellular stress or specific receptor signaling and involves post-translational modifications of the Nur77 protein.
Key signaling pathways include:
-
T-Cell Receptor (TCR) Signaling: In T-cells, TCR stimulation leads to an increase in intracellular calcium, which activates calmodulin and calcineurin. This cascade results in the dephosphorylation of NFAT, allowing it to translocate to the nucleus and induce Nur77 transcription. Subsequent phosphorylation of Nur77 by kinases such as ERK1/2 and PKC can trigger its export from the nucleus.
-
Oxidative Stress: In various cell types, including cardiomyocytes and neuronal cells, oxidative stress is a potent inducer of Nur77 translocation from the nucleus to the mitochondria. This relocalization is a critical step in oxidative stress-induced apoptosis.
-
Other Signaling Pathways: The MAPK/JNK and PI3K-Akt pathways have also been shown to regulate Nur77's phosphorylation status and subsequent nuclear-to-cytoplasmic translocation.
Upon translocation to the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes its pro-apoptotic BH3 domain. This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Nur77 Agonist Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent Nur77 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing potent Nur77 agonists?
A1: The primary challenge stems from Nur77 being an "orphan" nuclear receptor. Unlike other nuclear receptors, it has an atypical ligand-binding pocket that is filled with side-chain residues, making the identification of a natural, high-affinity physiological ligand difficult.[1] Consequently, designing synthetic small molecules that bind with high potency and selectivity is a significant hurdle. Development often relies on identifying compounds that allosterically modulate its activity or promote its translocation.
Q2: What are the two main mechanisms of action for Nur77 agonists in cancer therapy?
A2: Nur77 agonists primarily exert anti-cancer effects through two distinct pathways:
-
Genomic (Transcriptional) Pathway: In the nucleus, Nur77 can bind to specific DNA sequences (NBRE or NurRE) to regulate the transcription of target genes involved in apoptosis and cell cycle control.[1][2]
-
Non-Genomic (Mitochondrial) Pathway: Upon stimulation, Nur77 can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, which in turn triggers cytochrome c release and apoptosis.[3][4] Many potent therapeutic strategies focus on inducing this translocation.
Q3: Why do some compounds show high binding affinity but low functional potency in cell-based assays?
A3: This discrepancy can arise from several factors:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: The compound might engage with other cellular targets that counteract its effect on Nur77.
-
Assay-Specific Issues: The functional assay (e.g., a reporter gene assay) may not fully capture the desired mechanism of action, such as the non-genomic mitochondrial pathway. For instance, a compound that primarily induces Nur77 translocation might show weak activity in a transcriptional reporter assay.
Troubleshooting Guides
Guide 1: Low Potency or Efficacy in Reporter Gene Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weak or no luciferase signal | 1. Low transfection efficiency. 2. Weak promoter in the reporter construct. 3. Reagents are not functional or improperly prepared. 4. Compound primarily acts via the non-genomic pathway. | 1. Optimize transfection protocol (DNA-to-reagent ratio, cell density). Use a positive control. 2. Use a stronger promoter if possible, or increase the amount of transfected plasmid DNA. 3. Prepare fresh reagents and ensure proper storage. 4. Test the compound in an assay that measures apoptosis or mitochondrial translocation (e.g., cytochrome c release assay, co-immunoprecipitation of Nur77 and Bcl-2). |
| High background signal | 1. High autoluminescence of the compound. 2. Using inappropriate microplates (e.g., black plates instead of white). 3. High basal expression of the reporter gene. | 1. Measure the compound's intrinsic fluorescence/luminescence and subtract it from the readings. 2. Use opaque, white-walled plates to maximize signal and minimize well-to-well crosstalk. 3. Reduce the amount of reporter plasmid DNA used for transfection. |
| High variability between replicates | 1. Inconsistent cell seeding or transfection. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and prepare a master mix of reagents. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
Guide 2: Difficulty Confirming Direct Binding to Nur77
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal in Thermal Shift Assay (TSA) | 1. Protein is unstable in the assay buffer. 2. Inappropriate dye or dye concentration. 3. Compound is insoluble in the assay buffer. 4. Binding does not sufficiently stabilize the protein. | 1. Optimize buffer conditions (pH, salt concentration) to ensure the protein shows a clear melting transition. 2. Use a dye compatible with your instrument (e.g., SYPRO Orange) and optimize its concentration. 3. Check compound solubility and use a co-solvent like DMSO if necessary (ensure final concentration is low and consistent). 4. This is a limitation of TSA. Use an orthogonal binding assay like Surface Plasmon Resonance (SPR) for confirmation. |
| Inconsistent results in binding assays | 1. Protein aggregation or degradation. 2. Non-specific binding of the compound. 3. Issues with the assay technology (e.g., SPR sensor chip). | 1. Check protein purity and monodispersity using SDS-PAGE and size-exclusion chromatography. 2. Include a counterscreen with a non-relevant protein to check for specificity. 3. Ensure proper regeneration and blocking of the sensor chip surface in SPR experiments. |
Quantitative Data Summary
The potency of Nur77 agonists can vary significantly. The table below summarizes key quantitative data for well-characterized Nur77 agonists.
| Compound | Assay Type | Target | Potency / Affinity | Reference |
| Cytosporone B (Csn-B) | Luciferase Reporter Assay | Nur77 | EC₅₀: 0.278 nM | |
| Celastrol | Binding Assay (SPR) | Nur77 | K_D: 0.29 µM | |
| THPN | Binding Assay (SPR) | Nur77 LBD | K_d: 270 nM | |
| NB1 | Cell Proliferation Assay | MDA-MB-231 cells | IC₅₀: 3.0 nM | |
| NB1 | Binding Assay (SPR) | Nur77 | K_D: 21 nM | |
| Nur77 modulator 2 | Binding Assay | Nur77 | K_d: 0.35 µM | |
| Nur77 modulator 4 | Binding Assay | Nur77 | K_D: 0.477 µM |
EC₅₀ (Half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value corresponds to higher potency. K_D (Dissociation constant) measures the binding affinity between a ligand and a protein; a lower K_D indicates a stronger interaction.
Key Experimental Protocols
Protocol 1: Nur77 Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the transcriptional function of Nur77.
Methodology:
-
Cell Culture & Transfection:
-
Seed cells (e.g., HeLa or HEK293T) in 24-well plates to reach 70-80% confluency.
-
Co-transfect cells with two plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the Nur77 Ligand-Binding Domain (Gal4-Nur77-LBD).
-
A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Include a third plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Measurement:
-
After an appropriate incubation period (e.g., 18-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a luminometer to measure the firefly luciferase activity, followed by the Renilla luciferase activity, according to the dual-luciferase assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Direct Compound Binding (Protein Thermal Shift Assay - TSA)
This assay determines if a compound directly binds to and stabilizes the Nur77 protein.
Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the purified recombinant Nur77 protein (e.g., the ligand-binding domain) in a suitable buffer (e.g., Tris-buffered saline).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Plate Setup:
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations or a vehicle control to the respective wells.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The temperature at which the protein unfolds exposes hydrophobic residues, causing the dye to bind and fluoresce.
-
Plot fluorescence against temperature. The melting temperature (Tm) is the midpoint of this transition.
-
A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates that the compound binds to and stabilizes the protein.
-
Visualizations
Caption: Nur77 signaling pathways leading to apoptosis.
Caption: Workflow for Nur77 agonist drug discovery.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
potential off-target effects of Nur77 agonist-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nur77 Agonist-1. The information is designed to help address specific experimental issues and clarify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound is designed to activate the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] Nur77 activation can lead to two distinct cellular outcomes depending on its subcellular localization:
-
Genomic (Nuclear) Pathway: In the nucleus, Nur77 acts as a transcription factor, binding to DNA response elements to regulate the expression of target genes involved in apoptosis and cell cycle control.[1][2]
-
Non-Genomic (Mitochondrial) Pathway: Upon stimulation, Nur77 can translocate from the nucleus to the mitochondria.[1][3] There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately triggering cytochrome c release and cell death.[1][4]
Q2: What are the potential off-target effects of this compound?
While designed for Nur77, potential off-target effects may include:
-
Interaction with other Nuclear Receptors: The agonist could exhibit binding affinity for other nuclear receptors, such as retinoid X receptor (RXR), estrogen receptors (ERα, ERβ), or peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
-
Modulation of Upstream Kinase Pathways: Nur77 expression and activity are regulated by various kinase pathways, including MAPK, PKA, and JNK.[3][5][6] It is possible for the agonist to indirectly influence these pathways.
-
Metabolic Alterations: Nur77 is implicated in regulating glucose metabolism.[7] Some agonists have been shown to induce genes involved in gluconeogenesis, potentially elevating blood glucose levels.[8] Conversely, other derivatives have been found to decrease blood glucose and attenuate insulin (B600854) resistance.[9]
-
Unintended Inflammatory Responses: Nur77 plays a complex, dual role in inflammation.[4][7] Depending on the cellular context, an agonist could either suppress or exacerbate inflammatory signaling pathways like NF-κB.[10][11]
Q3: How selective is this compound for Nur77 over other nuclear receptors?
The selectivity of a Nur77 agonist is a critical parameter. It is determined by comparing its binding affinity (K_D) for Nur77 against its affinity for other related nuclear receptors. High selectivity is indicated by a significantly lower K_D value for Nur77 compared to others.
| Receptor Target | Binding Affinity (K_D) | Selectivity Index (SI) vs. Nur77 |
| Nur77 (NR4A1) | 0.12 µM | - |
| RXRα | >10 µM | >83x |
| PPARγ | 8.0 µM | 67x |
| ERα | 9.5 µM | 79x |
| ERβ | 7.8 µM | 65x |
| Table 1: Hypothetical selectivity profile for this compound, based on data for potent agonists like NB1.[1] A higher Selectivity Index indicates better selectivity for Nur77. |
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target/Normal Cells
Q: I'm observing significant cell death in my non-cancerous control cell line after treatment. Is this an expected off-target effect?
A: This may indicate off-target cytotoxicity. While potent Nur77 agonists are expected to induce apoptosis in cancer cells, ideally, they should have minimal effect on normal, non-malignant cells.[1] High toxicity in control lines suggests either off-target effects or extreme sensitivity of that specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) in both your target cancer cells and a panel of non-cancerous control cells (e.g., MCF-10A for breast cancer studies). A large therapeutic window (high IC50 in normal cells vs. low IC50 in cancer cells) indicates good selectivity.[1]
-
Reduce Concentration: Use the lowest effective concentration that induces apoptosis in your target cells while minimizing effects on control cells.
-
Confirm Nur77 Dependence: Use siRNA to knock down Nur77 in your cancer cell line. A significant increase in the IC50 value upon Nur77 knockdown would confirm the apoptotic effect is on-target.[1]
Issue 2: Inconsistent or No Induction of Apoptosis in Target Cancer Cells
Q: My cancer cells are not undergoing apoptosis after treatment with this compound. What could be wrong?
A: This could be due to several factors, including low Nur77 expression in your cell model, issues with the compound's stability or delivery, or a dominant survival pathway in the cells.
Issue 3: Difficulty Differentiating On-Target vs. Off-Target Effects
Q: I'm observing a cellular effect (e.g., change in a signaling pathway), but I'm unsure if it's mediated by Nur77. How can I verify this?
A: The gold standard for confirming an on-target effect is to demonstrate that the effect disappears when the target is removed. This can be achieved using genetic tools like siRNA or in experiments using knockout animal models.
Key Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using WST-1 Assay
This protocol measures cell proliferation and viability to determine the IC50 of this compound.
-
Cell Plating: Seed both cancer cells (e.g., MDA-MB-231, A549) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.001 µM to 10 µM). Replace the cell culture medium with medium containing the different concentrations of the agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the agonist concentration and use a non-linear regression model to calculate the IC50 for each cell line.
Protocol 2: Verifying Nur77-Dependent Apoptosis via siRNA and Flow Cytometry
This protocol confirms that the apoptotic effect of the agonist is mediated through Nur77.
-
siRNA Transfection: Transfect the target cancer cells with either a validated siRNA targeting Nur77 (siNur77) or a non-targeting control siRNA (siControl) according to the manufacturer's protocol.[1]
-
Incubation and Verification: Allow the cells to grow for 24-48 hours post-transfection. Collect a subset of cells to verify Nur77 knockdown via Western Blot or qPCR.[1]
-
Agonist Treatment: Re-plate the siControl and siNur77 transfected cells and treat them with this compound at a concentration known to induce apoptosis (e.g., 2x the IC50) for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit following the manufacturer's instructions.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
Analysis: Compare the percentage of apoptotic cells in the siNur77-treated group versus the siControl-treated group. A significant reduction in apoptosis in the knockdown cells confirms that the effect is Nur77-dependent.[1]
References
- 1. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation and induction of NUR77/NURR1 in corticotrophs by CRH/cAMP: involvement of calcium, protein kinase A, and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Nur77 attenuates endothelin-1 expression via downregulation of NF-κB and p38 MAPK in A549 cells and in an ARDS rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensatory Expression of Nur77 and Nurr1 Regulates NF-κB–Dependent Inflammatory Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nur77 Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Nur77 (NR4A1) assays. Given that Nur77 is an immediate-early gene with transient expression, achieving reproducible data requires careful attention to experimental detail.
Frequently Asked Questions (FAQs)
Q1: Why are my Nur77 expression results so variable between experiments?
Inconsistent results in Nur77 assays often stem from the dynamic nature of its expression. Nur77 is an immediate-early gene, meaning its mRNA and protein levels can rise and fall rapidly following stimulation.[1][2] Minor variations in cell culture conditions (e.g., cell density, passage number), stimulation timing, or sample collection can lead to significant differences in measured expression.
Q2: How critical is the timing of sample collection for Nur77 analysis?
Timing is arguably the most critical factor. In human T cells, for example, Nur77 protein expression can peak as early as 2-4 hours after stimulation and decline thereafter.[1] It is crucial to perform a time-course experiment to determine the peak expression window for your specific cell type and stimulus. Collecting samples outside this optimal window is a major source of inconsistency.
Q3: My cell stimulation seems to yield different Nur77 induction levels each time. What should I check?
Variability in stimulation can be traced to several factors. Ensure that your stimulating agents (e.g., antibodies, growth factors, chemical compounds) are properly stored and have not degraded. Cell confluency at the time of stimulation can impact signaling outcomes.[3] Always use cells within a consistent and healthy passage range, as cellular responses can change over time in culture.
Q4: Can post-translational modifications affect my Nur77 measurements?
Yes, post-translational modifications, particularly phosphorylation by kinases like MAPK, JNK, and Akt, can alter Nur77's stability, transcriptional activity, and subcellular localization (e.g., nuclear export to the mitochondria).[4] While standard assays measure total Nur77 levels, be aware that these modifications can influence the protein's function and degradation rate, indirectly contributing to variability.
Assay-Specific Troubleshooting Guides
Inconsistent results often manifest in specific assay platforms. Below are common issues and solutions for Western Blotting, RT-qPCR, Flow Cytometry, and Reporter Assays.
Nur77 Western Blotting
Western blotting is used to detect and quantify Nur77 protein levels. Common issues include weak signals and non-specific bands.
Q: I cannot detect a Nur77 band, or the signal is very weak.
This is a frequent challenge, often related to low protein abundance or suboptimal timing.
Table 1: Troubleshooting Weak or No Signal in Nur77 Western Blots
| Possible Cause | Recommended Solution | Citation |
| Low Nur77 Expression | Perform a time-course experiment (e.g., 0, 1, 2, 4, 8 hours) post-stimulation to identify peak expression. Increase the amount of total protein loaded onto the gel (up to 20-30 µg of cell lysate). | |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). | |
| Suboptimal Antibody Concentration | The primary antibody concentration is too low. Titrate the antibody to find the optimal dilution. Perform a dot blot to confirm antibody activity. | |
| Inactive Antibody | Ensure proper antibody storage conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Q: I am seeing multiple or non-specific bands on my Nur77 blot.
Non-specific bands can obscure results and arise from antibody issues or sample degradation.
Table 2: Troubleshooting Multiple or Non-Specific Bands in Nur77 Western Blots
| Possible Cause | Recommended Solution | Citation |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration and/or reduce the incubation time. | |
| Non-Specific Antibody Binding | Increase the duration and number of wash steps. Optimize the blocking buffer (e.g., switch between non-fat milk and BSA). Note that for phospho-specific antibodies, BSA is recommended as milk contains phosphoproteins like casein. | |
| Protein Degradation | Prepare fresh samples using protease inhibitors. Ensure samples are kept on ice and properly stored. | |
| Splice Variants or Post-Translational Modifications | Consult literature for known isoforms of Nur77 that may be expressed in your system. Post-translational modifications can cause shifts in molecular weight. |
RT-qPCR for Nr4a1 (Nur77) mRNA
RT-qPCR measures the relative or absolute quantity of Nr4a1 transcripts. Key challenges include high Cq values and poor reproducibility.
Q: My Cq values for Nr4a1 are high, or my replicates are inconsistent.
High Cq values suggest low target abundance, while inconsistency points to technical errors or suboptimal reaction conditions.
Table 3: Troubleshooting Inconsistent RT-qPCR Results for Nr4a1
| Possible Cause | Recommended Solution | Citation |
| Low Target Abundance / Suboptimal Timing | As an immediate-early gene, Nr4a1 mRNA expression is transient. Perform a time-course experiment to capture peak transcript levels (often 1-4 hours post-stimulation). | |
| Poor RNA Quality or Purity | Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios). Use a DNase treatment step to remove contaminating genomic DNA. | |
| Pipetting Errors | Prepare a master mix for all reactions to minimize pipetting variability. Use calibrated pipettes and ensure accurate dispensing, especially for small volumes. | |
| Inefficient Primers | Verify primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%. If not, redesign primers. | |
| Contamination | Run a no-template control (NTC) for each primer set. If amplification occurs, use fresh reagents and decontaminate work surfaces and pipettes. |
Intracellular Flow Cytometry for Nur77
This technique allows for the detection of Nur77 protein expression in individual cells, which is particularly useful for heterogeneous populations like PBMCs.
Q: My signal-to-noise ratio is poor, with high background in my unstimulated controls.
Distinguishing true signal from background is critical for accurate analysis.
Table 4: Troubleshooting Poor Signal in Nur77 Flow Cytometry
| Possible Cause | Recommended Solution | Citation |
| Ineffective Fixation/Permeabilization | Use a dedicated Transcription Factor Staining Buffer Set, as Nur77 is a nuclear protein. These buffers are optimized for accessing nuclear antigens while preserving cell integrity. | |
| Suboptimal Antibody Titration | High antibody concentrations can increase non-specific binding and background. Perform a titration experiment to find the concentration that provides the best separation between positive and negative populations. | |
| Autofluorescence | Include an "unstained" control to assess the baseline fluorescence of your cells. | |
| Non-Specific Antibody Binding | Ensure the use of an appropriate isotype control to rule out non-specific binding of the antibody. Block Fc receptors if working with cells that express them at high levels (e.g., macrophages, B cells). | |
| Light Sensitive Dyes | If using tandem dyes, protect stained samples from light to prevent photo-induced oxidation and loss of signal. |
Nur77 Reporter Assays (Luciferase, GFP)
Reporter assays measure the transcriptional activity of the Nur77 promoter by linking it to a reporter gene like luciferase or GFP.
Q: My reporter signal is weak or shows high variability between replicates.
Weak signals or high variability can invalidate results and often point to issues with transfection or cell health.
Table 5: Troubleshooting Nur77 Reporter Assays
| Possible Cause | Recommended Solution | Citation |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA. Plate cells at an optimal confluency, as overly confluent cells may transfect poorly. | |
| High Background Signal | Use white, opaque-walled plates for luciferase assays to prevent signal bleed-through from adjacent wells. Ensure reagents are fresh and uncontaminated. | |
| High Variability Between Replicates | Prepare a master mix for transfections. Use a dual-luciferase system (e.g., Firefly and Renilla) to normalize for transfection efficiency and cell number, which is a critical step to reduce variability. | |
| Promoter Strength / Signal Saturation | If the signal is too high, it may saturate the detector. Reduce the amount of reporter plasmid DNA used in the transfection or dilute the cell lysate before reading. |
Experimental Protocols & Visualizations
Key Signaling Pathways & Workflows
Understanding the underlying biology and experimental process is key to troubleshooting. The diagrams below illustrate the Nur77 signaling pathway, a general experimental workflow, and a logical troubleshooting flowchart.
Caption: Simplified Nur77 signaling pathway showing induction and downstream functions.
Caption: A generalized workflow for conducting Nur77 experiments.
Caption: A decision tree to diagnose inconsistent Nur77 assay results.
Protocol 1: Western Blotting for Nur77 Protein Detection
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-Nur77 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: RT-qPCR for Nr4a1 Gene Expression Analysis
-
RNA Extraction: Following stimulation, harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Include an on-column or in-solution DNase I treatment step.
-
RNA Quantification and QC: Measure RNA concentration and assess purity via A260/280 and A260/230 readings.
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare a master mix containing qPCR SYBR Green master mix, forward and reverse primers for Nr4a1 (and a housekeeping gene like GAPDH or ACTB), and nuclease-free water.
-
Plate Setup: Dispense the master mix into a 96- or 384-well qPCR plate. Add cDNA to each well. Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.
-
Run qPCR: Perform the qPCR run on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the results using the ΔΔCq method to determine the fold change in Nr4a1 expression relative to the housekeeping gene and the unstimulated control.
Protocol 3: Intracellular Flow Cytometry for Nur77
-
Cell Stimulation: Stimulate cells for the predetermined optimal time. Include unstimulated and isotype controls.
-
Surface Staining (Optional): If co-staining for surface markers, incubate cells with fluorochrome-conjugated antibodies against surface antigens.
-
Fixation: Fix cells using a fixation buffer (e.g., as part of a Foxp3/Transcription Factor Staining Buffer Set) for 20-30 minutes at room temperature, protected from light.
-
Permeabilization: Wash the fixed cells and resuspend in permeabilization buffer.
-
Intracellular Staining: Add the anti-Nur77 antibody (conjugated to a fluorochrome) and the isotype control to their respective tubes. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells twice with permeabilization buffer.
-
Acquisition: Resuspend cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on the cell population of interest and analyze the expression of Nur77 (e.g., by Median Fluorescence Intensity or percentage of positive cells) compared to unstimulated and isotype controls.
References
- 1. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility and Stability of Nur77 Agonists
This technical support center is designed for researchers, scientists, and drug development professionals working with Nur77 agonists. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Nur77 agonist has poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors, including Nur77 agonists. Several formulation and chemical modification strategies can be employed to enhance solubility.
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface-to-volume ratio, which can improve the dissolution rate.[1] Techniques like micronization and nanomilling are commonly used.[1]
-
Solid Dispersions: Dispersing the drug in a polymeric matrix in an amorphous state can significantly enhance solubility by overcoming the crystal lattice energy.[1] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[2][3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][5]
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can drastically improve solubility and dissolution rate.[6]
-
Co-crystals: Co-crystallization involves incorporating a co-former molecule into the crystal lattice of the drug, which can alter its physicochemical properties, including solubility.[7]
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to improve solubility.[5]
Use of Solubilizing Excipients:
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[3][8]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[3][5]
Q2: How do I experimentally determine the solubility of my Nur77 agonist?
A2: There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This high-throughput method is useful for early-stage screening. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.[9][10] See the detailed protocol below for a 96-well plate-based assay.
-
Thermodynamic (Equilibrium) Solubility: This method measures the true equilibrium solubility of a compound and is often considered the "gold standard." It involves adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours) before measuring the concentration of the dissolved compound.[9] The shake-flask method is a common approach.
Q3: My Nur77 agonist degrades quickly in my experimental system. How can I assess and improve its stability?
A3: Assessing and improving the stability of your Nur77 agonist is crucial for obtaining reliable experimental results.
Assessing Stability:
-
Chemical Stability: This can be evaluated by incubating the compound in relevant buffers (e.g., PBS at different pH values) and at different temperatures over time. The remaining compound concentration is then measured by a suitable analytical method like HPLC.
-
Metabolic Stability: The in vitro microsomal stability assay is a common method to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. This assay measures the rate of disappearance of the compound when incubated with liver microsomes. See the detailed protocol below.
Improving Stability:
-
Chemical Modification: Structural modifications to the agonist molecule can be made to block metabolically liable sites. This often involves medicinal chemistry efforts to synthesize more stable analogs.
-
Formulation Strategies: Encapsulating the agonist in formulations like liposomes or nanoparticles can protect it from degradation.[4]
-
Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at the recommended temperature) as specified by the supplier. For example, Cytosporone B, a known Nur77 agonist, should be stored at -20°C.
Q4: I am having trouble with the reproducibility of my experiments involving a Nur77 agonist. Could solubility or stability be the issue?
A4: Yes, poor solubility and stability are common causes of experimental irreproducibility.
-
Precipitation: If your compound's concentration exceeds its solubility in the assay buffer, it will precipitate out of solution, leading to inconsistent and lower-than-expected effective concentrations.
-
Degradation: If your compound is unstable and degrades over the course of the experiment, its effective concentration will decrease over time, leading to variable results.
Troubleshooting Steps:
-
Visually inspect your solutions: Look for any signs of precipitation (cloudiness, solid particles).
-
Determine the kinetic solubility: Perform a kinetic solubility assay in your experimental buffer to ensure you are working below the solubility limit.
-
Assess stability: Run a stability assay under your experimental conditions to check for degradation.
-
Incorporate solubilizing agents: If solubility is an issue, consider adding a small, biocompatible amount of a co-solvent (like DMSO) or a surfactant to your assay buffer. Be sure to include appropriate vehicle controls in your experiments.
Quantitative Data Summary
| Compound | Property | Value | Method/Solvent |
| Cytosporone B | Molecular Weight | 322.4 g/mol | - |
| Formula | C₁₈H₂₆O₅ | - | |
| Solubility | Soluble to 100 mM | DMSO | |
| Solubility | Soluble to 100 mM | Ethanol | |
| Purity | ≥98% | HPLC | |
| Storage | Store at -20°C | - |
Data sourced from supplier technical data sheets.[8][9]
Experimental Protocols
Kinetic Solubility Assay (96-Well Plate Method)
This protocol is adapted for a high-throughput kinetic solubility assessment using a 96-well plate format with UV spectrophotometric detection.
Materials:
-
Nur77 agonist
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen™ Solubility Filter Plate)
-
96-well polypropylene (B1209903) V-bottom collection plates
-
96-well UV-transparent analysis plates
-
Multichannel pipettes
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis microplate spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of the Nur77 agonist in 100% DMSO.
-
Dispense 10 µL of the 10 mM stock solution into the wells of a 96-well filter plate.
-
Add 190 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 500 µM in 5% DMSO.
-
Cover the plate and shake for 1.5 to 2 hours at room temperature.
-
Place the filter plate on top of a collection plate and apply a vacuum to filter the solutions, separating any precipitated compound.
-
Transfer 160 µL of the filtrate from the collection plate to a UV analysis plate.
-
Add 40 µL of acetonitrile (B52724) to each well of the UV plate to prevent post-filtration precipitation.
-
Read the absorbance of the samples using a UV/Vis microplate reader at the compound's maximum absorbance wavelength (λmax).
-
Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in a 5% DMSO/PBS solution.
Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a Nur77 agonist in human liver microsomes.
Materials:
-
Nur77 agonist
-
Human liver microsomes (HLMs)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well incubation plate
-
Centrifuge capable of holding 96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the Nur77 agonist in a suitable solvent (e.g., acetonitrile or DMSO, ensuring the final organic solvent concentration in the incubation is low, typically <1%).
-
Prepare the incubation mixture in the 96-well plate by adding phosphate buffer, the Nur77 agonist (e.g., to a final concentration of 1 µM), and human liver microsomes (e.g., to a final concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the Nur77 agonist.
Signaling Pathways and Experimental Workflows
Caption: Nur77 signaling pathways: genomic (nuclear) and non-genomic (mitochondrial).
Caption: Experimental workflow for the 96-well plate-based kinetic solubility assay.
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of the Interaction between Bcl-2 and Nur77/Nor-1 in Apoptosis [escholarship.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytosporone B = 98 HPLC 321661-62-5 [sigmaaldrich.com]
- 8. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical stability study on cyclosporine A loaded dry-emulsion formulation with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing toxicity issues of Nur77 agonist compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during experiments with Nur77 agonist compounds.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues observed during your experiments with Nur77 agonists.
| Issue/Observation | Potential Cause | Recommended Action |
| High level of cell death in non-cancerous/control cell lines. | The compound may have off-target effects or the concentration used is too high, leading to general cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 in both your target cells and control cells. 2. Reduce the concentration of the agonist to a level that is effective on target cells but minimally toxic to control cells. 3. Screen for off-target effects by assessing the activity of other related nuclear receptors or signaling pathways. |
| Inconsistent apoptotic response between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the Nur77 agonist compound. 3. Inconsistent incubation times. | 1. Standardize cell culture protocols. Use cells within a specific passage number range. 2. Prepare fresh solutions of the agonist for each experiment. Store stock solutions as recommended by the manufacturer. 3. Ensure precise and consistent incubation times across all experimental replicates. |
| Nur77 agonist induces apoptosis, but also unexpected pro-survival signals. | Nur77 has a dual function; nuclear localization can promote cell survival, while mitochondrial translocation induces apoptosis.[1] Your compound might be differentially affecting these localizations. | 1. Perform subcellular fractionation and Western blotting to determine the localization of Nur77 (nuclear vs. mitochondrial) upon treatment. 2. Use immunofluorescence to visualize Nur77 localization within the cells. |
| Poor in vivo efficacy despite good in vitro results. | 1. Poor bioavailability or rapid metabolism of the compound. 2. The compound may not be reaching the target tissue in sufficient concentrations. | 1. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. 2. Consider alternative delivery systems, such as nanoformulations, to improve bioavailability.[2][3] |
| Observed organ toxicity in animal models (e.g., liver, kidney). | The Nur77 agonist may have off-target effects in specific organs. Celastrol (B190767), for instance, has been associated with organ toxicity.[3] | 1. Perform dose-escalation studies in animal models to identify the maximum tolerated dose (MTD).[4] 2. Monitor organ function through blood biochemistry and histopathological analysis of major organs.[3] 3. If toxicity is observed, consider designing derivatives of the compound to reduce off-target effects while maintaining efficacy.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nur77 agonist-induced toxicity?
A1: The primary "on-target" toxicity in cancer cells is apoptosis. Nur77 agonists promote the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c and subsequent caspase activation.[1][6] Off-target toxicity in non-cancerous cells can occur if the agonist affects other cellular pathways or if the pro-apoptotic signaling is induced indiscriminately.
Q2: Are all Nur77 agonists expected to have the same level of toxicity?
A2: No. Different classes of Nur77 agonists have distinct chemical structures and may interact with Nur77 or other cellular components differently. For example, 1,1-Bis (3-indolyl)-1-(p-substituted phenyl) methane (B114726) (C-DIM) compounds are reported to have low toxicity in cancer cells, while Celastrol has shown potential for organ toxicity.[1][3] The specific toxicity profile of each compound needs to be determined empirically.
Q3: How can I assess the cytotoxicity of my Nur77 agonist in vitro?
A3: Several in vitro assays can be used to assess cytotoxicity. A common starting point is a cell viability assay, such as the MTT or MTS assay, to determine the concentration-dependent effect of the compound on cell proliferation. To specifically measure apoptosis, you can use methods like Annexin V/PI staining followed by flow cytometry, or Western blotting for apoptosis markers like cleaved PARP and cleaved Caspase-3.[7][8][9]
Q4: What is the role of Nur77's subcellular localization in its function and potential toxicity?
A4: The subcellular localization of Nur77 is a critical determinant of its function. Nuclear Nur77 can act as a transcription factor that, in some contexts, promotes cell survival.[1] In contrast, cytoplasmic and mitochondrial Nur77 is a potent inducer of apoptosis.[1] Therefore, an agonist that selectively promotes mitochondrial translocation of Nur77 is expected to have a more targeted pro-apoptotic effect. Monitoring Nur77 localization is crucial for understanding the mechanism of action and potential for mixed survival/death signals.
Q5: What are some strategies to mitigate the toxicity of a promising Nur77 agonist?
A5: If a Nur77 agonist shows a promising therapeutic effect but also exhibits toxicity, several strategies can be employed. One approach is to synthesize and screen derivatives of the compound to identify analogues with an improved therapeutic window (i.e., high efficacy and low toxicity).[5] Another strategy is to use targeted drug delivery systems, such as nanoparticles, to increase the concentration of the agonist at the tumor site while minimizing systemic exposure and associated side effects.[2][3]
Data on Nur77 Agonist Compounds
The following table summarizes publicly available information on common Nur77 agonists. Note that detailed, standardized toxicity data is often limited in the public domain.
| Compound | Class | Reported Efficacy | Reported Toxicity/Safety Profile | References |
| Cytosporone B (Csn-B) | Fungal Metabolite | Induces apoptosis in cancer cells, retards xenograft tumor growth. | In vivo studies showed it elevates blood glucose levels in fasting mice.[10][11] Specific toxicity data is limited. | [10][11] |
| C-DIM Compounds (e.g., DIM-C-pPhOCH3) | Methylene-substituted Diindolylmethanes | Inhibit growth and induce apoptosis in various cancer cell lines. | Reported to have low toxicity in cancer cells.[1] In vivo studies in mice showed no overt toxicity at effective doses. | [1][12][13] |
| Celastrol | Pentacyclic Triterpenoid | Potent anti-inflammatory and anti-cancer effects. | Clinical application is limited by poor water solubility and potential for organ toxicity (liver, heart, kidney).[2][3][14] | [2][3][14] |
| BI1071 | Novel Modulator | Induces apoptosis in cancer cells by activating the Nur77-Bcl-2 pathway. | Specific in vivo toxicity data is not detailed in the provided search results. | [7] |
| XS561 | Novel Ligand | Induces apoptosis in various tumor cell lines, including triple-negative breast cancer. | In vivo studies are mentioned, but specific toxicity details are not provided in the search results. | [15] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of a Nur77 agonist on the viability of a cell population.
Materials:
-
Cells of interest (e.g., cancer cell line and a non-cancerous control)
-
Complete cell culture medium
-
Nur77 agonist compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Nur77 agonist in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the agonist. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agonist, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution, add 100 µL to each well and incubate for another 4 hours or until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Nur77 agonist.
Materials:
-
Cells treated with the Nur77 agonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the Nur77 agonist at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Nur77-mediated mitochondrial apoptosis pathway.
Caption: Experimental workflow for assessing Nur77 agonist toxicity.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A celastrol-based nanodrug with reduced hepatotoxicity for primary and metastatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. SAR study of celastrol analogs targeting Nur77-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nur77 agonists induce proapoptotic genes and responses in colon cancer cells through nuclear receptor-dependent and nuclear receptor-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nur77 Agonist-1 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nur77 agonist-1 therapy. The information is designed to help overcome potential resistance and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and what is its role in the cell?
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily.[1] It acts as a transcription factor that can be rapidly induced by a variety of stimuli.[2][3] Nur77 plays a crucial role in regulating a wide range of cellular processes, including apoptosis (programmed cell death), cell differentiation, inflammation, and metabolism.[1][4] Its function can be dual, promoting either cell death or survival depending on the cellular context and its subcellular localization.[1]
Q2: How does this compound work?
While a specific natural ligand for Nur77 has not been identified, several synthetic small molecules, referred to as Nur77 agonists, can bind to and modulate its activity.[2][5] this compound is designed to bind to the ligand-binding domain (LBD) of Nur77, inducing a conformational change that enhances its transcriptional activity or promotes its translocation from the nucleus to other cellular compartments like the mitochondria.[5][6] This can trigger downstream signaling pathways leading to desired therapeutic effects, such as inducing apoptosis in cancer cells.[7][8]
Q3: What are the primary signaling pathways activated by this compound?
This compound can influence several key signaling pathways:
-
Apoptotic Pathway: Upon activation, Nur77 can translocate from the nucleus to the mitochondria.[1][4] At the mitochondria, it can interact with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule. This leads to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][4]
-
Inflammatory Pathway: Nur77 can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] It can directly bind to the p65 subunit of NF-κB, preventing its transcriptional activity.[2]
-
Metabolic Pathway: Nur77 is involved in regulating cellular metabolism. It can influence glucose and lipid metabolism, in part through its interaction with other transcription factors like ERRɑ.[1]
Q4: How can I confirm that this compound is active in my experimental system?
Several methods can be used to verify the activity of this compound:
-
Gene Expression Analysis: Measure the mRNA levels of known Nur77 target genes using RT-qPCR.
-
Protein Expression and Localization: Use Western blotting to check for changes in the expression of Nur77 and downstream effector proteins. Immunofluorescence or confocal microscopy can be used to observe the subcellular localization of Nur77 (e.g., nuclear export).[9]
-
Cell Viability Assays: Assess changes in cell viability or apoptosis rates using assays like MTT, TUNEL, or Annexin V staining.
-
Reporter Assays: Utilize a reporter construct containing a Nur77 response element (NBRE or NurRE) upstream of a reporter gene (e.g., luciferase) to directly measure the transcriptional activity of Nur77.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no therapeutic effect of this compound | Altered Nur77 Expression: The target cells may have low or no expression of Nur77. | - Verify Nur77 expression levels in your cell line or tissue model using RT-qPCR or Western blot.- Consider using a cell line with known high Nur77 expression as a positive control. |
| Post-Translational Modifications: Phosphorylation of Nur77 by kinases such as Akt or JNK can alter its activity and subcellular localization, potentially leading to resistance.[2][4] | - Analyze the phosphorylation status of Nur77 using phospho-specific antibodies.- Investigate the activity of upstream kinases (e.g., Akt, JNK, p38) that may be phosphorylating Nur77.[2] Consider using inhibitors for these kinases in combination with the Nur77 agonist. | |
| Drug Efflux: The target cells may be actively pumping the agonist out via multidrug resistance transporters. | - Test for the expression and activity of common drug efflux pumps (e.g., P-glycoprotein).- Consider co-treatment with an inhibitor of these pumps. | |
| Mutations in Nur77: Although less common, mutations in the Nur77 ligand-binding domain could prevent the agonist from binding effectively. | - Sequence the Nur77 gene in your resistant cell line to check for mutations. | |
| Inconsistent experimental results | Cell Culture Conditions: Cell passage number, confluency, and serum concentration in the media can all affect cellular responses.[10][11] | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.- Use a consistent batch of serum and other reagents. |
| Reagent Stability: The this compound may have degraded over time or due to improper storage. | - Store the agonist according to the manufacturer's instructions.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects | Non-specific Binding: The agonist may be interacting with other cellular proteins in addition to Nur77. | - Perform a literature search for known off-target effects of the specific agonist or similar chemical compounds.- Use a Nur77 knockout or knockdown cell line as a negative control to confirm that the observed effects are Nur77-dependent. |
Experimental Protocols
1. Western Blot for Nur77 and Phospho-Nur77
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nur77 and/or phospho-Nur77 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Immunofluorescence for Nur77 Subcellular Localization
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.[9]
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against Nur77.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for investigating resistance to this compound.
Caption: Nur77-mediated apoptotic signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Refining In Vivo Delivery of Nur77 Agonist-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery of Nur77 agonist-1. Given that this compound is a hydrophobic small molecule, this guide focuses on overcoming poor aqueous solubility and enhancing bioavailability through various delivery platforms.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during formulation for in vivo injection. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. The primary cause is its low aqueous solubility. To address this, consider the following strategies:
-
Co-solvents: Initially, you can attempt to dissolve the agonist in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent to a minimum (ideally below 10%) to avoid toxicity.
-
Formulation Technologies: If co-solvents are insufficient or cause toxicity, employing advanced formulation strategies is recommended. These include liposomes, nanoparticles, and cyclodextrin (B1172386) complexation, which are designed to encapsulate and solubilize hydrophobic drugs for in vivo administration.
Q2: I am observing high variability in the therapeutic efficacy of this compound between my experimental animals. What are the likely causes?
A2: High inter-animal variability often stems from inconsistent bioavailability of the compound. Potential causes include:
-
Poor Formulation Stability: The formulation may not be stable, leading to aggregation or precipitation of the agonist before or after administration.
-
Inconsistent Dissolution: If administered orally, the agonist may not dissolve uniformly in the gastrointestinal tract.
-
First-Pass Metabolism: The compound may be extensively and variably metabolized in the liver or gut wall, reducing the amount of active drug reaching systemic circulation.
-
Animal-to-Animal Physiological Differences: Variations in gastrointestinal motility and other physiological factors among animals can affect drug absorption.
To mitigate this, ensure your formulation is homogenous and stable. For oral administration, standardizing feeding conditions (e.g., fasting) can help reduce variability. Utilizing advanced delivery systems like nanoparticles or liposomes can also provide more consistent drug release and absorption.
Q3: What are the advantages and disadvantages of the different delivery systems for this compound?
A3: The choice of delivery system depends on the specific experimental goals, route of administration, and desired pharmacokinetic profile. Here is a summary of common options for hydrophobic drugs:
| Delivery System | Advantages | Disadvantages |
| Liposomes | Biocompatible and biodegradable, can encapsulate both hydrophobic and hydrophilic drugs, can be surface-modified for targeted delivery, and can protect the drug from degradation.[1][2] | Can have stability issues, may be cleared rapidly by the reticuloendothelial system (RES) unless modified (e.g., with PEG), and manufacturing can be complex.[1] |
| Nanoparticles (Polymeric/Lipid) | High drug loading capacity, can provide controlled and sustained release, can enhance oral bioavailability, and can be tailored for specific targeting.[3][4] | Potential for toxicity depending on the material, RES clearance, and complexity of characterization. |
| Cyclodextrins | Enhance aqueous solubility and stability of hydrophobic drugs, have a good safety profile (especially modified cyclodextrins like HP-β-CD), and are relatively easy to formulate. | Drug loading is dependent on the formation of an inclusion complex, and there can be competition with endogenous molecules like cholesterol. |
Q4: How does this compound induce apoptosis, and how can I monitor this in vivo?
A4: this compound induces apoptosis through a non-genomic pathway. Upon binding to the Nur77 agonist, Nur77 translocates from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. This converts Bcl-2 into a pro-apoptotic protein, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
To monitor this in vivo, you can:
-
Immunohistochemistry (IHC): Analyze tumor or tissue samples for markers of apoptosis such as cleaved caspase-3.
-
TUNEL Assay: Detect DNA fragmentation in tissue sections, a hallmark of late-stage apoptosis.
-
Western Blotting: Analyze protein lysates from tissues to detect the presence of cleaved caspases and PARP.
-
Bioluminescence Imaging: If using a tumor model with cells expressing a reporter gene linked to apoptosis (e.g., caspase-3 activity), you can monitor apoptosis non-invasively over time.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Poor Solubility and Formulation Instability
-
Symptoms:
-
Difficulty dissolving this compound in aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
-
-
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
-
Supersaturation of the drug in the chosen vehicle.
-
-
Solutions:
-
Optimize Co-solvent Systems:
-
Protocol: Start by dissolving this compound in 100% DMSO. Then, slowly add this stock solution to your aqueous vehicle (e.g., saline with 5% Tween 80) while vortexing to prevent immediate precipitation.
-
Troubleshooting: If precipitation still occurs, try alternative co-solvents like ethanol (B145695) or PEG 400. Always perform a small-scale test to check for solubility and stability before preparing the full batch.
-
-
Employ Advanced Formulations:
-
Liposomes: Encapsulating the agonist within the lipid bilayer of liposomes can significantly improve its solubility and stability in aqueous solutions.
-
Nanoparticles: Formulating the agonist into polymeric or lipid-based nanoparticles can enhance its dissolution rate and provide controlled release.
-
Cyclodextrins: Complexing the agonist with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility by forming an inclusion complex.
-
-
Issue 2: Low In Vivo Efficacy Despite High In Vitro Potency
-
Symptoms:
-
The this compound shows potent activity in cell culture but has a weak or no effect in animal models.
-
Pharmacokinetic studies reveal low systemic exposure (low AUC) and a short half-life.
-
-
Possible Causes:
-
Poor absorption from the site of administration.
-
Rapid metabolism and clearance of the compound.
-
The delivery vehicle is not effectively releasing the drug at the target site.
-
-
Solutions:
-
Enhance Bioavailability with Formulation Strategies:
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.
-
PEGylated Liposomes/Nanoparticles: For intravenous administration, modifying the surface of liposomes or nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce clearance by the reticuloendothelial system, prolonging circulation time and increasing the chance of reaching the target tissue.
-
-
Optimize the Route of Administration:
-
If oral bioavailability is poor, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
-
-
Conduct Dose-Response Studies:
-
It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose for your specific animal model and disease state.
-
-
Quantitative Data on Delivery Methods
The following table summarizes the typical improvements in physicochemical properties and bioavailability that can be achieved with different delivery systems for hydrophobic drugs. The exact values will vary depending on the specific drug and formulation.
| Parameter | Liposomes | Nanoparticles | Cyclodextrins |
| Solubility Enhancement | Can encapsulate hydrophobic drugs within the lipid bilayer, effectively increasing the apparent solubility in aqueous media. | Can significantly increase the dissolution rate and saturation solubility by reducing particle size to the nanoscale. | Can increase aqueous solubility by forming inclusion complexes; increases of up to 50-fold have been reported for some drugs. |
| Encapsulation Efficiency | Typically ranges from 50% to over 90%, depending on the drug and preparation method. | Can be high, often exceeding 70-90%, especially with optimized formulation protocols. | Not applicable in the same sense, but complexation efficiency depends on the affinity of the drug for the cyclodextrin cavity. |
| Particle Size | Typically 80-200 nm, which can be controlled by extrusion. | Can be engineered from 30-400 nm, with a narrow size distribution. | The size of the inclusion complex is on the molecular scale. |
| In Vivo Bioavailability Enhancement | Can significantly improve oral and systemic bioavailability by protecting the drug from degradation and enhancing absorption. | Have been shown to increase oral bioavailability by several fold. | Can enhance the oral bioavailability of poorly soluble drugs by improving their dissolution in the GI tract. |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic drug like this compound.
-
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio is 7:3 for DSPC:cholesterol, with the drug at a 1:20 (w/w) ratio to the total lipids.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating at a temperature above the lipid transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid transition temperature. Repeat the extrusion process 10-20 times.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
-
Protocol 2: Nanoparticle Formulation of this compound via Nanoprecipitation
This protocol is suitable for forming polymeric nanoparticles encapsulating a hydrophobic drug.
-
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Stabilizer (e.g., Poloxamer 407)
-
Water-miscible organic solvent (e.g., acetone)
-
Aqueous phase (deionized water)
-
-
Methodology:
-
Organic Phase Preparation:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Dissolve the stabilizer in the aqueous phase.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
-
-
Characterization:
-
Analyze the particle size, polydispersity index, and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency.
-
-
Protocol 3: Cyclodextrin Inclusion Complex of this compound by Kneading Method
This method is effective for preparing a solid drug-cyclodextrin complex.
-
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., HP-β-CD)
-
Water-methanol mixture
-
-
Methodology:
-
Mixing:
-
Weigh out this compound and the cyclodextrin in a 1:1 molar ratio.
-
-
Kneading:
-
Place the mixture in a mortar and add a small amount of the water-methanol mixture to form a thick paste.
-
Knead the paste for 45-60 minutes.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving and Storage:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Store the complex in a desiccator.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the increase in aqueous solubility of the agonist in the complex compared to the free drug.
-
-
Signaling Pathways and Experimental Workflows
Nur77 Signaling Pathway Leading to Apoptosis
The following diagram illustrates the key steps in the Nur77-mediated apoptotic pathway upon activation by an agonist.
Experimental Workflow for Troubleshooting In Vivo Efficacy
This workflow provides a logical progression for identifying and resolving issues with the in vivo performance of this compound.
References
- 1. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nur77 Assays by Minimizing Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your Nur77 (also known as NR4A1, TR3, or NGFI-B) assays. By ensuring the accuracy and reliability of your experimental results, you can advance your research with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Nur77 assays?
A1: Non-specific binding is the attachment of detection reagents, such as primary or secondary antibodies, to unintended molecules or surfaces within the assay system, rather than to the Nur77 protein of interest. This phenomenon can lead to high background signals, which obscure the true results, reduce the sensitivity of the assay, and can cause false-positive outcomes.
Q2: What are the primary causes of high background and non-specific binding in Nur77 immunoassays?
A2: Several factors can contribute to non-specific binding, including:
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface (e.g., Western blot membrane or ELISA plate wells) can allow antibodies to adhere randomly.
-
Antibody Concentration: Excessively high concentrations of either the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies, leading to a higher background signal.[2][3]
-
Antibody Quality and Cross-Reactivity: The primary or secondary antibodies may exhibit cross-reactivity with other proteins in the sample that share similar epitopes.[1]
-
Sample Quality: Contaminants within your sample, such as other proteins or detergents, can interfere with the specific binding of antibodies.
-
Incubation Conditions: Sub-optimal incubation times or temperatures can also contribute to increased non-specific binding.[2]
Q3: How does the choice of blocking buffer impact non-specific binding?
A3: The blocking buffer is critical as it is designed to occupy non-specific binding sites on the assay surface, thereby preventing the antibodies from attaching to these areas. Commonly used blocking agents include non-fat dry milk, bovine serum albumin (BSA), and fish gel. The ideal blocking buffer can be application-specific. For instance, while non-fat milk is a cost-effective option for Western blotting, it may not be suitable for assays with biotin-based detection systems due to the presence of endogenous biotin. Casein-based blockers may offer lower background compared to milk or BSA in some applications. It is often necessary to empirically test different blocking agents to find the most effective one for your specific Nur77 assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during various Nur77 assays.
Issue 1: High Background in Nur77 Western Blots
If your Western blot for Nur77 shows a high background, making it difficult to distinguish the specific band, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from 5% non-fat milk to 5% BSA or a commercial blocking buffer). |
| Antibody Concentration Too High | Titrate your primary anti-Nur77 antibody to determine the optimal concentration that provides a strong signal with low background. Also, consider reducing the concentration of your secondary antibody. |
| Insufficient Washing | Increase the number and duration of your wash steps. For example, perform 3-5 washes of 5-10 minutes each with gentle agitation. Ensure your wash buffer contains a detergent like Tween-20 (e.g., TBST or PBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, using high-purity water. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause high, patchy background. |
Issue 2: Non-Specific Bands in Nur77 Immunoprecipitation (IP)
When your immunoprecipitated samples, analyzed by Western blot, show multiple bands in addition to Nur77, it indicates that other proteins were pulled down non-specifically.
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding to Beads | Pre-clear your cell lysate by incubating it with the protein A/G beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Ineffective Washing | Use more stringent wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in your wash buffers to disrupt weaker, non-specific interactions. |
| Antibody Cross-Reactivity | Ensure you are using a highly specific, IP-validated monoclonal antibody for Nur77 if possible. Polyclonal antibodies may recognize a wider range of epitopes, sometimes leading to off-target binding. |
| Excess Antibody or Beads | Optimize the amount of both the primary antibody and the beads used for the IP. Too much of either can lead to increased non-specific binding. |
Issue 3: High Background in Nur77 ELISA
A high background signal across the wells of your ELISA plate can mask the specific signal from Nur77.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time and consider testing different blocking buffers. Commercial ELISA-specific blockers can also be effective. |
| Inadequate Washing | Ensure thorough washing between each step. Automated plate washers should be properly maintained, and if washing manually, ensure complete aspiration of the buffer from the wells after each wash. |
| High Antibody Concentrations | Perform a titration of both the capture and detection antibodies to find the optimal concentrations. |
| Cross-Reactivity of Secondary Antibody | Run a control where the primary antibody is omitted. If a signal is still present, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Substrate Incubation Time | If using a colorimetric substrate, do not let the color develop for too long. Stop the reaction when the standard curve is within the appropriate range and before the negative control wells develop significant color. |
Experimental Protocols
Below are detailed methodologies for key experiments, with an emphasis on steps to minimize non-specific binding.
Nur77 Western Blotting Protocol
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to ensure protein stability.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking (Critical Step): Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-Nur77 primary antibody diluted in the blocking buffer. Recommended starting dilutions are typically between 1:500 and 1:3000. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Nur77 Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
Pre-Clearing (Critical Step): Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to 500-1000 µg of cell lysate. Incubate for 1 hour at 4°C with rotation to remove proteins that bind non-specifically to the beads.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube. Add the optimal amount of anti-Nur77 antibody and incubate overnight at 4°C with rotation.
-
Complex Capture: Add a fresh 20-30 µL of Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing (Critical Step): Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold IP lysis buffer. For the final wash, you can use a more stringent buffer if high background persists.
-
Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, following the protocol above.
Quantitative Data Summary
The following tables provide starting recommendations for antibody dilutions and blocking buffer compositions. Note that optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Recommended Antibody Dilution Ranges for Nur77 Assays
| Assay Type | Primary Antibody (Anti-Nur77) | Secondary Antibody |
| Western Blot (WB) | 1:500 - 1:3000 | 1:2000 - 1:10,000 |
| Immunofluorescence (IF) | 1:100 - 1:1000 | 1:500 - 1:2000 |
| Immunoprecipitation (IP) | 1-5 µg per 500-1000 µg of lysate | N/A |
Data compiled from various antibody datasheets.
Table 2: Common Blocking Buffers and Their Applications
| Blocking Agent | Concentration | Common Applications | Notes |
| Non-Fat Dry Milk | 3-5% in TBST/PBST | Western Blotting | Cost-effective. Not recommended for biotin-based detection systems. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Western Blotting, ELISA, IHC | A good alternative to milk, especially for phospho-specific antibodies. |
| Normal Serum | 5-10% in TBS/PBS | Immunohistochemistry (IHC) | Serum should be from the same species as the secondary antibody to block non-specific IgG binding sites. |
| Fish Gelatin | 0.1-0.5% in TBS/PBS | Western Blotting, ELISA | Less likely to cross-react with mammalian antibodies. |
| Commercial Blockers | As per manufacturer | All immunoassays | Often optimized for low background and high signal-to-noise ratio. |
Visual Guides
Nur77 Signaling Pathway in T-Cells
The following diagram illustrates the upstream signaling cascade leading to the induction of Nur77 expression in T-cells upon T-cell receptor (TCR) stimulation.
Caption: TCR stimulation activates pathways leading to Nur77 transcription and subsequent cellular responses.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines the key decision points and steps to take when troubleshooting high background in a Nur77 immunoassay.
Caption: A logical workflow for troubleshooting and resolving high background in Nur77 assays.
References
Validation & Comparative
Validating the Specificity of Nur77 Agonist-1 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the binding specificity of Nur77 agonist-1, a critical step in its development as a therapeutic agent. By presenting objective experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to rigorously assess the on-target and off-target interactions of this and other novel Nur77 modulators.
Introduction to Nur77 and its Agonists
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2][3] As an immediate-early gene, its expression is rapidly induced by a variety of stimuli.[1][4][5] Nur77 can function as a transcription factor, binding to specific DNA sequences to regulate target gene expression.[1][5][6] Additionally, it exhibits non-genomic activity through its translocation from the nucleus to the cytoplasm, where it can interact with other proteins, such as Bcl-2, to induce apoptosis.[5][7]
Small molecule agonists of Nur77 are being investigated for their therapeutic potential in various diseases, including cancer and inflammatory disorders.[8] Validating that these compounds bind specifically to Nur77 and not to other cellular targets is paramount to ensuring their efficacy and minimizing potential side effects.
Comparative Analysis of Nur77 Agonist Binding
The following table summarizes key quantitative data for various known Nur77 agonists, providing a benchmark for the evaluation of this compound.
| Compound | Type | Binding Affinity (Kd) | Assay Method | Key Biological Effect |
| This compound | Agonist | [Data to be determined] | [e.g., SPR] | [e.g., Induction of apoptosis in cancer cells] |
| Cytosporone B | Agonist | Not specified | Not specified | Stimulates Nur77-dependent transactivation and induces apoptosis.[6][9] |
| THPN | Agonist | 270 nM | Not specified | Binds to the ligand-binding domain of Nur77 and induces autophagic cell death.[10] |
| TMPA | Agonist | High affinity | Not specified | Leads to the release and translocation of LKB1 to the cytoplasm.[1] |
| PDNPA | Agonist | Not specified | Not specified | Inhibits the interaction between Nur77 and p38α.[1] |
| Nur77 antagonist 1 | Antagonist | 91 nM (SPR) | SPR | Induces cancer cell apoptosis.[10] |
Experimental Protocols for Validating Binding Specificity
Rigorous validation of binding specificity requires a multi-pronged approach. Below are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to purified Nur77 protein.
Methodology:
-
Immobilize purified recombinant human Nur77 protein onto a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the agonist over the sensor surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the agonist.
-
Regenerate the sensor surface to remove any bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
Objective: To confirm that this compound binds to Nur77 within a cellular context.
Methodology:
-
Culture cells that endogenously express Nur77.
-
Treat the cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble Nur77 remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of Nur77 to a higher temperature in the presence of the agonist indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Profiling
Objective: To identify potential off-target binding partners of this compound.
Methodology:
-
Synthesize a derivative of this compound that incorporates a chemical handle (e.g., biotin) and a linker.
-
Immobilize the biotinylated agonist onto streptavidin-coated beads.
-
Incubate the beads with a whole-cell lysate.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are specifically pulled down by the agonist but not by control beads are considered potential off-target interactors.
Visualizing Key Pathways and Workflows
Nur77 Signaling Pathways
Nur77 is involved in multiple signaling pathways that regulate cellular processes. Understanding these pathways is crucial for interpreting the functional consequences of this compound binding. Various signaling pathways, including NF-κB, MAPK, ERK/JUK, PKC, and PI3K-AKT, can lead to the activation of Nur77.[7]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Nur77 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various agonists targeting the nuclear receptor Nur77 (also known as NR4A1). The following sections detail quantitative data on their binding affinities and activation potentials, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathways and workflows to aid in the evaluation and selection of these compounds for research and drug development purposes.
Comparative Efficacy of Nur77 Agonists
The efficacy of a Nur77 agonist is determined by its ability to bind to the receptor and elicit a biological response. Key quantitative metrics for comparison are the equilibrium dissociation constant (Kd), which indicates binding affinity, and the half-maximal effective concentration (EC50), which measures the concentration of an agonist required to elicit 50% of the maximal response. A lower Kd value signifies a higher binding affinity, while a lower EC50 value indicates greater potency in activating Nur77-mediated pathways.
Quantitative Comparison of Nur77 Agonist Performance
| Agonist | Chemical Class | Binding Affinity (Kd) | Efficacy (EC50) | Key Cellular Effects |
| Cytosporone B (Csn-B) | Octaketide | 0.852 µM - 1.5 µM[1][2] | 0.115 nM - 0.278 nM[1][2][3] | Induces apoptosis, promotes Nur77 translocation to mitochondria[2][4] |
| Celastrol | Pentacyclic Triterpene | 0.29 µM | Not explicitly defined as a direct transcriptional activator | Induces Nur77 mitochondrial translocation and autophagy[5] |
| DIM-C-pPhOCH3 (C-DIM5) | Bis-indole Methane | Not specified | Not specified, but identified as an agonist[1][3][6] | Induces apoptosis and expression of pro-apoptotic genes like TRAIL[6][7] |
| TMPA | Cytosporone B derivative | High affinity (value not specified) | Not specified for transactivation | Modulates Nur77's interaction with LKB1, affecting metabolic pathways[5][8] |
| Z-Ligustilide | Phthalide | Not specified | Induces apoptosis at 25-100 µM and differentiation at 10-25 µM in AML cells[9][10] | Restores Nur77 expression and mediates apoptosis and differentiation[9][10][11][12] |
Note: The efficacy of some compounds, like TMPA and Z-Ligustilide, is described more in terms of their downstream biological effects rather than direct EC50 values for Nur77 transactivation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Nur77 agonist efficacy.
Nur77 Transactivation Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to activate the transcriptional activity of Nur77. A common approach is the GAL4 hybrid reporter gene assay.
Principle: The ligand-binding domain (LBD) of Nur77 is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric protein is co-expressed with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Agonist binding to the Nur77 LBD induces a conformational change that promotes the recruitment of coactivators, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the transcriptional activity of Nur77.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are suitable for this assay and should be seeded in 96-well plates to achieve 70-80% confluency on the day of transfection[13].
-
For each well, transfect the cells with a mixture of the pFA-CMV-Nur77-LBD (expressing the GAL4-DBD-Nur77-LBD fusion protein), the pFR-Luc reporter plasmid (containing the GAL4 UAS and luciferase gene), and a control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency[13]. Use a suitable transfection reagent like Lipofectamine LTX according to the manufacturer's instructions[13].
-
Incubate the cells for 4-6 hours post-transfection[13].
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Nur77 agonists) in the appropriate cell culture medium.
-
After the initial incubation, replace the transfection medium with the medium containing the test compounds or vehicle control (e.g., DMSO)[13].
-
Incubate the cells for an additional 14-16 hours[13].
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Nur77 Mitochondrial Translocation Assay
This assay determines whether a Nur77 agonist can induce the movement of Nur77 from the nucleus to the mitochondria, a key step in its pro-apoptotic function. This is typically assessed by subcellular fractionation followed by Western blotting.
Principle: Cells are treated with the Nur77 agonist, and then subjected to a series of centrifugation steps to separate the cellular components into nuclear, cytosolic, and mitochondrial fractions. The presence and amount of Nur77 in each fraction are then determined by Western blotting using a Nur77-specific antibody.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HBE or A549 cells) to an appropriate density and treat with the Nur77 agonist at the desired concentration and for the specified time. Include a vehicle-treated control group.
-
-
Subcellular Fractionation:
-
Harvest the cells and wash them with ice-cold PBS[14].
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells[14][15].
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle[15].
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei[14].
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria[16][17].
-
The resulting supernatant is the cytosolic fraction. The pellets contain the nuclear and mitochondrial fractions, respectively.
-
-
Western Blot Analysis:
-
Lyse the nuclear and mitochondrial pellets in an appropriate lysis buffer.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Nur77. To verify the purity of the fractions, also probe for marker proteins such as Lamin B1 (nuclear) and COX IV or HSP60 (mitochondrial).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Nur77-Bcl-2 Interaction Assay (Co-Immunoprecipitation)
This assay is used to determine if a Nur77 agonist promotes the physical interaction between Nur77 and the anti-apoptotic protein Bcl-2 in the cytoplasm/mitochondria.
Principle: Following cell treatment with the agonist, cells are lysed to release proteins. An antibody specific to Bcl-2 is used to pull down Bcl-2 and any proteins bound to it. The immunoprecipitated complex is then analyzed by Western blotting for the presence of Nur77.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C with gentle rotation[18][20].
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes[18].
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Nur77 to detect its presence in the Bcl-2 immunoprecipitate[20].
-
As a control, probe a separate blot of the input cell lysates to confirm the expression of both Nur77 and Bcl-2.
-
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptotic Signaling Pathway
Experimental Workflow for Evaluating Nur77 Agonists
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nur77 agonists induce proapoptotic genes and responses in colon cancer cells through nuclear receptor-dependent and nuclear receptor-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA) Ameliorates Lipid Accumulation by Disturbing the Combination of LKB1 with Nur77 and Activating the AMPK Pathway in HepG2 Cells and Mice Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-Ligustilide Selectively Targets AML by Restoring Nuclear Receptors Nur77 and NOR-1-mediated Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gladstone.org [gladstone.org]
- 16. interchim.fr [interchim.fr]
- 17. Western blot analysis of sub-cellular fractionated samples using the Odyssey Infrared Imaging System [protocols.io]
- 18. Nur77 promotes cigarette smoke-induced autophagic cell death by increasing the dissociation of Bcl2 from Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nur77 Agonist-1 and Conventional Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising target in oncology. Its activation can trigger apoptosis in cancer cells through a unique mitochondrial pathway, making Nur77 agonists a novel class of potential anticancer agents. This guide provides a comparative overview of Nur77 agonist-1, a representative of this new class of drugs, against established cancer therapeutic agents, supported by preclinical experimental data.
Mechanism of Action: A Divergent Approach to Inducing Cancer Cell Death
Nur77 agonists, such as the recently developed NB-1, function by binding to Nur77 and inducing its translocation from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This action ultimately leads to the release of cytochrome c and initiates the caspase cascade, culminating in apoptosis.[1][2][3] This mechanism is distinct from traditional chemotherapeutic agents that primarily induce cell death by causing DNA damage or disrupting microtubule function.
In contrast, conventional agents like doxorubicin, an anthracycline antibiotic, intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell cycle arrest.[4][5] Paclitaxel, a taxane, disrupts the normal function of microtubules, leading to mitotic arrest and apoptosis. Cisplatin, a platinum-based drug, forms DNA adducts, which interfere with DNA replication and trigger apoptosis.
In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the IC50 values for Nur77 agonists and conventional chemotherapeutic agents across various cancer cell lines.
| Nur77 Agonist | Cancer Cell Line | IC50 (µM) | Reference |
| NB-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.003 | |
| A549 (Lung Cancer) | 0.085 | ||
| HeLa (Cervical Cancer) | 0.0741 | ||
| HepG2 (Liver Cancer) | 0.1105 | ||
| Cytosporone B | H460 (Lung Cancer) | 15.3 | |
| LNCaP (Prostate Cancer) | 13.4 | ||
| Celastrol | A549 (Lung Cancer) | 5.34 | |
| SKOV3 (Ovarian Cancer) | 2.29 | ||
| A2780 (Ovarian Cancer) | 2.11 | ||
| DIM-C-pPhOH | ACHN (Renal Cancer) | 13.6 | |
| 786-O (Renal Cancer) | 13.0 |
| Conventional Chemotherapy | Cancer Cell Line | IC50 | Reference |
| Doxorubicin | U87MG (Glioblastoma) | 5 µg/mL | |
| MCF-7 (Breast Cancer) | 8.306 µM | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 6.602 µM | ||
| Paclitaxel | SK-BR-3 (Breast Cancer) | 2.5-7.5 nM | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.3 µM | ||
| T-47D (Breast Cancer) | Not specified | ||
| Cisplatin | Colon Cancer Cell Lines | Varies |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, the data suggests that newer Nur77 agonists like NB-1 exhibit high potency, with IC50 values in the nanomolar range for certain cancer cell lines.
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Animal xenograft models provide crucial insights into the in vivo efficacy of anticancer agents.
| Agent | Dose and Administration | Cancer Model | Tumor Growth Inhibition (TGI) | Reference |
| NB-1 | 25.0 mg/kg (oral) | MDA-MB-231 Xenograft | 66.99% | |
| 50.0 mg/kg (oral) | MDA-MB-231 Xenograft | 84.33% | ||
| Cytosporone B Analog (10i) | 10 mg/kg (intratumoral) | BGC-823 Xenograft | 68.7% | |
| Celastrol | 2 mg/kg (intraperitoneal) | SKOV3 & A2780 Xenograft | Significant inhibition |
Preclinical studies demonstrate that Nur77 agonists can significantly inhibit tumor growth in vivo. Notably, the oral bioavailability and potent antitumor efficacy of NB-1 in a triple-negative breast cancer model highlight its potential as a promising therapeutic candidate.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: this compound Induced Apoptosis Pathway.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Determination of IC50 by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the Nur77 agonist or the comparator chemotherapeutic agent. A control group with vehicle-treated cells is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the drug concentration versus the percentage of cell viability.
In Vivo Tumor Xenograft Model
Animal xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The Nur77 agonist or comparator drug is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Conclusion
Nur77 agonists represent a novel and promising class of anticancer agents with a distinct mechanism of action that involves the targeted induction of apoptosis through the mitochondrial pathway. Preclinical data, particularly for newer compounds like NB-1, demonstrate high potency in vitro and significant tumor growth inhibition in vivo. While direct comparative studies with conventional chemotherapeutics are still emerging, the available evidence suggests that Nur77 agonists hold considerable potential as a valuable addition to the oncologist's armamentarium, either as single agents or in combination therapies. Further research and clinical trials are warranted to fully elucidate their therapeutic utility in various cancer types.
References
- 1. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]
- 4. mct.aacrjournals.org [mct.aacrjournals.org]
- 5. ijpsonline.com [ijpsonline.com]
Enhancing Chemotherapy Efficacy: A Guide to the Synergistic Effects of Nur77 Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. A promising strategy to overcome this challenge lies in combination therapies that can sensitize cancer cells to the cytotoxic effects of these drugs. This guide provides a comprehensive comparison of the synergistic potential of Nur77 agonists, with a focus on Cytosporone B (Csn-B), when combined with standard chemotherapy agents. We will delve into the underlying molecular mechanisms, present supporting experimental data from related studies, and provide detailed protocols for key assays.
The Role of Nur77 in Apoptosis and Cancer Therapy
The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) is a critical regulator of apoptosis.[1] In response to apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria.[1][2] There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[2][3] This action triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent cell death.
Cytosporone B (Csn-B) is a natural product that has been identified as a potent agonist of Nur77. Csn-B binds directly to the ligand-binding domain of Nur77, promoting its expression and translocation to the mitochondria, thereby inducing apoptosis in cancer cells. This mechanism of action makes Nur77 agonists like Csn-B prime candidates for combination therapies aimed at enhancing the apoptotic effects of chemotherapy.
Synergistic Potential of Nur77 Agonists with Chemotherapy
While direct studies detailing the synergistic effects of Cytosporone B with specific chemotherapeutic agents are emerging, compelling evidence from other Nur77 modulators highlights the significant potential of this approach. For instance, the Nur77 modulator tasquinimod (B611174) has been shown to enhance the sensitivity of ovarian cancer cells to cisplatin (B142131) by upregulating the Nur77/Bcl-2 apoptotic pathway. Furthermore, research indicates that Nur77 is essential for effective cisplatin therapy in colon cancer. Another Nur77 ligand, Z-ligustilide, has demonstrated the ability to sensitize tamoxifen-resistant breast cancer cells.
These findings strongly suggest that Nur77 agonists like Csn-B could act as powerful sensitizers to a range of chemotherapeutic drugs, including platinum-based agents (e.g., cisplatin), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin). The expected synergistic effect would manifest as a lower required dose of the chemotherapeutic agent to achieve the same or greater level of cancer cell death, potentially reducing dose-related toxicity and combating drug resistance.
Comparative Data on Nur77 Agonists and Chemotherapy
To illustrate the potential synergistic effects, the following tables summarize representative data for Nur77 agonists alone and in hypothetical combination with standard chemotherapies. The data for Cytosporone B is based on published findings, while the combination data is projected based on the synergistic effects observed with other Nur77 modulators.
Table 1: In Vitro Cytotoxicity (IC50) of Nur77 Agonist-1 (Csn-B) and Chemotherapy
| Compound | Cell Line | IC50 (Single Agent) | Hypothetical IC50 (Combination with Csn-B) | Fold-Change in Potency |
| Cytosporone B | H460 (Lung) | 15.3 µM | N/A | N/A |
| Cisplatin | A2780 (Ovarian) | 5 µM | 1.5 µM | 3.3x |
| Paclitaxel | MCF-7 (Breast) | 10 nM | 3 nM | 3.3x |
| Doxorubicin | HCT116 (Colon) | 100 nM | 30 nM | 3.3x |
Table 2: Apoptosis Induction by this compound (Csn-B) and Chemotherapy Combinations
| Treatment | Cell Line | % Apoptotic Cells (Single Agent) | Hypothetical % Apoptotic Cells (Combination) |
| Cytosporone B (10 µM) | H460 (Lung) | 25% | N/A |
| Cisplatin (2.5 µM) | A2780 (Ovarian) | 20% | 55% |
| Paclitaxel (5 nM) | MCF-7 (Breast) | 15% | 50% |
| Doxorubicin (50 nM) | HCT116 (Colon) | 18% | 52% |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the Nur77 signaling pathway and a typical experimental workflow for assessing synergistic effects.
Caption: Nur77 signaling pathway leading to apoptosis.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of Cytosporone B, the chemotherapeutic agent, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each treatment.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period (e.g., 24-48 hours), harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups: vehicle control, Cytosporone B alone, chemotherapy alone, and the combination of both. Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo synergistic efficacy.
Conclusion
The activation of the Nur77-mediated apoptotic pathway presents a compelling strategy for enhancing the efficacy of conventional chemotherapy. Nur77 agonists, such as Cytosporone B, hold significant promise as synergistic partners to a wide array of chemotherapeutic agents. The data from related compounds strongly supports the potential for these combinations to increase cancer cell apoptosis, reduce tumor growth, and potentially lower the effective dose of chemotherapy, thereby mitigating side effects. Further preclinical and clinical investigations into the synergistic effects of Cytosporone B and other Nur77 agonists with standard-of-care chemotherapies are warranted to translate these promising findings into improved cancer therapies.
References
A Comparative Guide to Nur77 Agonist-1 and Antagonist Functions for Researchers
For researchers and drug development professionals, understanding the nuanced roles of Nur77 modulation is critical. This guide provides an objective comparison of Nur77 agonist-1 and antagonist functions, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting this multifaceted nuclear receptor.
Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a pivotal role in a wide array of cellular processes, including apoptosis, inflammation, and metabolism. Its function is intricately regulated by its expression levels, post-translational modifications, and subcellular localization. The ability to modulate Nur77 activity with small molecules has opened new avenues for therapeutic intervention in diseases ranging from cancer to inflammatory disorders. This guide focuses on a comparative analysis of a representative Nur77 agonist, Cytosporone B (Csn-B), hereafter referred to as this compound, and a class of Nur77 antagonists, the diindolylmethanes (C-DIMs), with a focus on 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH or C-DIM8).
Quantitative Comparison of this compound and Antagonist
The following tables summarize the key quantitative parameters for this compound (Cytosporone B) and a representative antagonist (DIM-C-pPhOH).
| Compound Class | Representative Compound | Target | Binding Affinity (Kd) | Effective Concentration |
| Agonist | Cytosporone B (Csn-B) | Nur77 Ligand Binding Domain | 8.52 x 10⁻⁷ M[1] | EC₅₀ of 0.278 nM for transactivation[2][3] |
| Antagonist | DIM-C-pPhOH (C-DIM8) | Nur77 | Not explicitly defined | IC₅₀ of 13.0 - 13.6 µM for cell proliferation inhibition[3] |
Functional Comparison: Agonist vs. Antagonist
The functional outcomes of Nur77 modulation are largely dependent on whether the receptor is activated or inhibited.
| Function | This compound (Cytosporone B) | Nur77 Antagonist (DIM-C-pPhOH) |
| Apoptosis | Induces apoptosis by promoting the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2 to trigger cytochrome c release.[4][5] | Induces apoptosis in some cancer cells, often by inhibiting Nur77's pro-survival functions.[2][6] |
| Inflammation | Can exhibit both pro- and anti-inflammatory effects depending on the context. In some models, it suppresses the expression of pro-inflammatory mediators. | Generally exhibits anti-inflammatory effects by inhibiting the transcriptional activity of NF-κB, a key regulator of inflammation.[2] |
| Cell Proliferation | Can suppress the growth of certain cancer cells. | Inhibits the proliferation of various cancer cell lines.[3] |
| Gene Transcription | Stimulates Nur77-dependent transactivational activity of target genes.[4] | Inhibits the activation of Nur77-mediated gene transcription.[2][6] |
Signaling Pathways
The distinct functions of Nur77 agonists and antagonists stem from their differential effects on downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Nur77 modulators. Below are representative protocols for key experiments.
Experimental Workflow: Assessing Nur77 Agonist-Induced Apoptosis
1. Cell Culture and Treatment:
-
Seed human colon cancer cells (e.g., RKO) or pancreatic cancer cells (Panc-28) in appropriate culture medium.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Treat cells with the Nur77 agonist (e.g., DIM-C-pPhOCH₃ at 10-15 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).[7]
2. Western Blot Analysis for PARP Cleavage:
-
Lyse the cells and collect total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against cleaved PARP.
-
Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate. An increase in cleaved PARP indicates apoptosis.[7]
3. Flow Cytometry for Annexin V/PI Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
Experimental Workflow: Assessing Nur77 Antagonist Inhibition of NF-κB Activity
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a plasmid expressing the p65 subunit of NF-κB. A Renilla luciferase plasmid can be co-transfected for normalization.
2. Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with the Nur77 antagonist (e.g., DIM-C-pPhOH) for a specified time.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for several hours.
3. Luciferase Reporter Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in luciferase activity in the presence of the antagonist indicates inhibition of NF-κB transcriptional activity.
Conclusion
The modulation of Nur77 by small molecule agonists and antagonists presents distinct therapeutic opportunities. Agonists like Cytosporone B can potently induce apoptosis in cancer cells by redirecting Nur77 to the mitochondria. Conversely, antagonists such as DIM-C-pPhOH can exert anti-inflammatory effects by curbing NF-κB signaling and can also inhibit cancer cell proliferation. The choice between an agonist and an antagonist approach will ultimately depend on the specific pathological context and the desired therapeutic outcome. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate novel Nur77-targeting compounds and further elucidate the complex biology of this important nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
Navigating the Selectivity of Nur77 Agonists: A Comparative Guide on Cross-Reactivity with Other Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a nuclear receptor agonist is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity of Nur77 agonists with other nuclear receptors, with a focus on available experimental data. While specific cross-reactivity data for the compound designated "Nur77 agonist-1" (also known as Compound 8f) is not publicly available, this guide will present data for other well-characterized Nur77 agonists to provide a valuable reference for this class of compounds.
The orphan nuclear receptor Nur77 (also known as NR4A1) is a compelling therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases. Agonists of Nur77 can modulate its activity through various mechanisms, including influencing its transcriptional and non-genomic signaling pathways. However, the human nuclear receptor superfamily comprises 48 members, many of which share structural similarities in their ligand-binding domains. This homology raises the potential for cross-reactivity of small molecule ligands, leading to unintended biological consequences.
Comparative Analysis of Nur77 Agonist Selectivity
A comprehensive selectivity profile, testing a compound against a broad panel of nuclear receptors, is the gold standard for assessing cross-reactivity. While such extensive data is not available for all Nur77 agonists, emerging research on newer compounds is beginning to shed light on their selectivity.
Quantitative Data on Nur77 Agonist Cross-Reactivity
The following table summarizes the available quantitative data on the cross-reactivity of selected Nur77 agonists with other nuclear receptors. It is important to note the limited scope of the available data.
| Compound | Target Nuclear Receptor | Assay Type | Activity Metric | Value | Other Nuclear Receptors Tested | Cross-Reactivity Observed | Reference |
| NB1 | Nur77 | Not Specified | Not Specified | Potent Agonist | RXRα, ERα, ERβ, PPARγ | Higher selectivity for Nur77 was displayed. | [1] |
| Cytosporone B (Csn-B) | Nurr1 (NR4A2) | Transactivation Assay | Transactivational Activity | Minimal Effect | NOR-1 (NR4A3) | Minimal effect on NOR-1 transactivational activity. | [2] |
| C-DIM Compounds (general class) | Nur77 (NR4A1) | Transactivation Assays | Agonist/Antagonist Activity | Varies by analog | Nurr1 (NR4A2) | Some C-DIMs also modulate Nurr1 activity. | [3] |
Note: The absence of a compound from this table, including "this compound," indicates a lack of publicly available cross-reactivity data against a panel of other nuclear receptors. Researchers are encouraged to perform their own comprehensive selectivity profiling.
Key Signaling Pathways of Nur77
Nur77 can be activated by a variety of stimuli and engages in both genomic and non-genomic signaling pathways to exert its biological effects. Understanding these pathways is crucial for interpreting the functional consequences of Nur77 activation.
Caption: Nur77 signaling pathways, including genomic and non-genomic actions.
Experimental Protocols for Assessing Cross-Reactivity
Two primary in vitro assays are fundamental for determining the cross-reactivity of a compound against a panel of nuclear receptors: radioligand binding assays and luciferase reporter transactivation assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radioactively labeled ligand from the ligand-binding domain of a nuclear receptor. It provides a quantitative measure of the compound's binding affinity (Ki).
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified nuclear receptor ligand-binding domains (LBDs).
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a filter mat that captures the receptor-ligand complexes.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and used to calculate the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) and co-transfect with two plasmids:
-
An expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the GAL4 hybrid system).
-
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Detection: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the fold activation against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Caption: Workflow for a luciferase reporter transactivation assay.
Conclusion
The selectivity of Nur77 agonists is a critical aspect of their development as therapeutic agents. While comprehensive cross-reactivity data for many Nur77 agonists, including "this compound," remains limited, the available information on newer compounds like NB1 suggests that selective Nur77 activation is an achievable goal. The methodologies outlined in this guide provide a framework for researchers to rigorously assess the selectivity of their own compounds. As the field progresses, a deeper understanding of the structure-activity relationships governing Nur77 agonist selectivity will be instrumental in designing safer and more effective therapies targeting this important nuclear receptor.
References
- 1. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nur77 Agonist-1: A Comparative Guide for Researchers
An Objective Comparison of Nur77 Agonist-1 and Alternative Compounds in Primary Cells
The nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation, apoptosis, and cellular metabolism, making it an attractive therapeutic target for a range of diseases. The development of small molecule agonists that modulate Nur77 activity offers promising avenues for drug development. This guide provides a comparative analysis of this compound (also referred to as Compound 8f) and other notable Nur77 agonists, with a focus on their validated effects in primary cells. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Nur77 Agonists
While "this compound" has shown anti-proliferative activity in breast cancer cell lines, there is a notable lack of publicly available data on its effects in primary cells.[1] In contrast, other Nur77 agonists have been more extensively characterized in primary immune cells, providing a basis for comparison. The following table summarizes key quantitative data for various Nur77 agonists.
| Compound | Cell Type | Key Effects | Quantitative Data |
| This compound (Compound 8f) | Breast Cancer Cell Lines | Induces ferroptosis, upregulates Nur77 expression, increases ROS. | IC50: 2.15-3.26 μM |
| Cytosporone B (Csn-B) | Human Macrophages | Suppresses pro-inflammatory cytokine production (TNF, IL-1β, IL-6, IL-8). | EC50: 0.278 nM |
| Mouse Naïve T cells | Inhibits Th1 and Th17 differentiation. | - | |
| DIM-C-pPhOCH3 | Colon Cancer Cell Lines | Induces apoptosis. | - |
| THPN | Melanoma Cell Lines | Induces autophagic cell death. | Kd: 270 nM |
Experimental Validation in Primary Cells
The functional validation of Nur77 agonists in primary cells is crucial for understanding their therapeutic potential. Key experimental assays include the analysis of macrophage polarization, T cell differentiation, and intracellular Nur77 expression.
Macrophage Polarization Assay
This assay assesses the ability of a compound to modulate macrophage activation states, typically M1 (pro-inflammatory) and M2 (anti-inflammatory).
Protocol:
-
Isolation of Monocytes: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiation: Culture the CD14+ monocytes in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into M0 macrophages.
-
Polarization and Treatment: Induce M1 polarization by treating the M0 macrophages with lipopolysaccharide (LPS). Concurrently, treat the cells with the Nur77 agonist at various concentrations.
-
Analysis: After a 72-hour incubation, harvest the cell culture supernatant to measure the secretion of pro-inflammatory cytokines like TNF-α using an ELISA or a multiplex immunoassay. The cells can be fixed and stained for the M1 surface marker CD80 and analyzed via flow cytometry or high-content imaging.
T Cell Differentiation Assay (Th1/Th17)
This assay evaluates the influence of a compound on the differentiation of naïve CD4+ T cells into specific T helper subsets, such as Th1 and Th17, which are critical in inflammatory responses.
Protocol:
-
Isolation of Naïve T cells: Isolate naïve CD4+ T cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation and Treatment: Culture the naïve T cells under Th1-polarizing conditions (e.g., IL-12 and anti-IL-4) or Th17-polarizing conditions (e.g., TGF-β and IL-6). Add the Nur77 agonist at different concentrations to the culture medium.
-
Analysis: After several days of culture, restimulate the cells and perform intracellular staining for lineage-specific cytokines (IFN-γ for Th1, IL-17 for Th17). Analyze the percentage of differentiated cells using flow cytometry.
Intracellular Nur77 Staining by Flow Cytometry
This method allows for the direct measurement of Nur77 protein expression within primary cells upon stimulation, providing a specific readout of target engagement.
Protocol:
-
Cell Stimulation: Stimulate human PBMCs with a T cell receptor (TCR) agonist (e.g., anti-CD3/CD28 antibodies) in the presence or absence of the Nur77 agonist for a defined period (e.g., 2-16 hours).
-
Surface Staining: Stain the cells with antibodies against surface markers to identify specific cell populations (e.g., CD4, CD8 for T cells).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin- or methanol-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody specific for Nur77.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the levels of Nur77 expression in the target cell populations.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Nur77 and a general experimental workflow for validating Nur77 agonists.
References
Comparative Guide to the Interaction of Nur77 Agonists and Antagonists with Co-regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of how agonist and antagonist compounds modulate the interaction of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) with transcriptional co-activators and co-repressors. We focus on Cytosporone B as a prototypical agonist and the C-DIM analog, DIM-C-pPhOH, as a representative antagonist.
Introduction to Nur77
Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily. Unlike conventional nuclear receptors, Nur77's ligand-binding domain (LBD) has a pocket largely filled with hydrophobic amino acid side chains, suggesting its activity is regulated less by endogenous ligands and more by post-translational modifications and interactions with other proteins.[1][2] The N-terminal Activation Function-1 (AF-1) domain is critical for its transcriptional activity and the recruitment of co-activators.[3] Nur77 plays crucial roles in apoptosis, metabolism, and inflammation, making it an attractive therapeutic target.[1][4] It can function as a monomer, a homodimer, or a heterodimer with other receptors like the Retinoid X Receptor (RXR).
Comparison of a Nur77 Agonist (Cytosporone B) vs. Antagonist (DIM-C-pPhOH)
The primary distinction between a Nur77 agonist and an antagonist lies in their downstream functional effects on the receptor's transcriptional activity. An agonist, like Cytosporone B (Csn-B), binds to Nur77 and enhances its ability to regulate target gene expression. Conversely, an antagonist, such as 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH or C-DIM8), binds to Nur77 and inhibits its transcriptional function. The functional outcomes of antagonist treatment often mimic the effects of Nur77 gene knockdown.
Data Presentation
The following tables summarize the quantitative data available for the interaction of the selected Nur77 modulators with the receptor and their functional consequences.
Table 1: Binding Affinity of Selected Ligands to Nur77
| Compound | Ligand Type | Target Domain | Binding Affinity (Kd) | Citation(s) |
| Cytosporone B (Csn-B) | Agonist | LBD | ~0.85 µM | |
| DIM-C-pPhOH (C-DIM8) | Antagonist | LBD | ~0.10 µM |
Table 2: Functional Activity of Selected Ligands on Nur77-Mediated Transcription
| Compound | Ligand Type | Assay Type | Effect | Potency | Citation(s) |
| Cytosporone B (Csn-B) | Agonist | Luciferase Reporter | Activation | EC50 = 0.278 nM | |
| DIM-C-pPhOH (C-DIM8) | Antagonist | Luciferase Reporter | Inhibition | IC50 ≈ 21 µM (Cell Growth) |
Table 3: Summary of Ligand Effects on Nur77 Co-regulator Interaction
| Ligand | Co-regulator | Experimental Evidence | Observed Effect | Citation(s) |
| Cytosporone B (analogues) | N-CoR (Co-repressor) | ChIP Assay | Enhanced recruitment to the BRE gene promoter, leading to transcriptional repression. | |
| General (Agonist-bound) | SRC-2 (Co-activator) | Inferred from functional assays | Nur77 requires SRC-2 for transactivation; agonists stimulate this activity, implying enhanced functional interaction. | |
| DIM-C-pPhOH (Antagonist) | Co-activators | Luciferase Reporter | Decreases transactivation dependent on the N-terminal AF-1 domain, which is known to recruit co-activators. This suggests inhibition of co-activator recruitment or function. |
Mandatory Visualizations
Caption: General signaling pathway of Nur77 activation and repression.
Caption: Simplified workflows for key protein interaction and activity assays.
Caption: Logical flow of agonist vs. antagonist effect on Nur77 co-regulator interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Nur77-coregulator interactions are provided below.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify and validate protein-protein interactions in vivo by using an antibody to isolate a specific protein of interest and its binding partners from a cell lysate.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency.
-
Treat cells with the Nur77 agonist (e.g., Cytosporone B), antagonist (e.g., DIM-C-pPhOH), or vehicle control (DMSO) for the desired time.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by resuspending the pellet in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 20-30 minutes with gentle vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against Nur77 or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by resuspending in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using antibodies against the suspected interacting proteins (e.g., SRC-2, N-CoR).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput assay to quantitatively measure protein-protein interactions in a homogenous format. It is ideal for screening compounds that modulate the interaction between a nuclear receptor and a co-regulator peptide.
Protocol:
-
Reagent Preparation:
-
Nur77 Protein: Recombinant, purified Nur77 LBD tagged with Glutathione-S-Transferase (GST).
-
Co-regulator Peptide: A synthetic peptide containing a co-activator (LXXLL motif) or co-repressor (LXXI/HIXXXI/L motif) interaction domain, labeled with a fluorescent acceptor (e.g., Fluorescein or Cy5).
-
Detection Antibody: A Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor.
-
Assay Buffer: Typically contains 20-50 mM Tris or HEPES pH 7.5, 50 mM NaCl, and 0.01% non-ionic detergent.
-
Test Compounds: Serially dilute Nur77 agonist and antagonist in DMSO, then further dilute into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound (agonist or antagonist) or vehicle control to the assay plate.
-
Add the GST-Nur77 protein to the wells and incubate briefly with the compound.
-
Add a pre-mixed solution of the acceptor-labeled co-regulator peptide and the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm.
-
Measure the emission from the Terbium donor (at ~495 nm) and the acceptor (at ~520 nm for Fluorescein).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
For agonists, plot the FRET ratio against compound concentration to determine the EC50 for co-activator recruitment.
-
For antagonists, perform a competition assay in the presence of a fixed concentration of agonist and plot the FRET ratio against antagonist concentration to determine the IC50 for displacement.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nur77 on a target gene promoter. It is used to functionally characterize compounds as agonists or antagonists.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HCT-116) in 24- or 96-well plates.
-
Co-transfect the cells using a suitable transfection reagent with:
-
An expression plasmid for full-length Nur77.
-
A reporter plasmid containing multiple copies of a Nur77 response element (e.g., NBRE or NurRE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the media with fresh media containing serial dilutions of the Nur77 agonist, antagonist, or vehicle control.
-
If testing an antagonist, cells may be co-treated with a constant concentration of an agonist.
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the lysate to an opaque assay plate.
-
Use a dual-luciferase assay system to measure the firefly luciferase activity (from the reporter) and the Renilla luciferase activity (from the control) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC50 for agonists or the IC50 for antagonists from the resulting dose-response curves.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nur77 Agonist-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Nur77 agonist-1, a compound under investigation for its therapeutic potential. Adherence to these guidelines is essential to protect laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and follow your institution's Environmental Health and Safety (EHS) protocols.
Understanding the Hazards
Before handling or disposing of any chemical, it is crucial to understand its potential hazards. While a specific SDS for "this compound" is not publicly available, information on similar compounds, such as Cytosporone B (a known Nur77 agonist), indicates potential health risks. According to its Globally Harmonized System (GHS) classification, Cytosporone B is harmful if swallowed[1]. As a physiologically active substance, this compound should be handled with care, assuming it may have similar or other potential hazards.
Key safety precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
Segregation and Collection of Waste
Proper segregation of chemical waste is the first step in the disposal process. This prevents accidental chemical reactions and ensures that waste is treated and disposed of correctly.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and in good condition.
-
Waste Identification: The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name (this compound) and any solvents used.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.
-
On-site Storage of Chemical Waste
Laboratories that generate hazardous waste must have a designated "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste. They should be inspected weekly for any signs of leakage.
-
Accumulation Limits: There are limits to the amount of hazardous waste that can be stored in an SAA. Once the container is full, it must be moved to a central storage area within a specified timeframe (typically three days).
Disposal Procedures: A Step-by-Step Guide
Never dispose of this compound down the drain or in the regular trash.[2][3][4] All hazardous chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Step 1: Waste Collection and Labeling
-
Carefully place all solid and liquid waste containing this compound into the appropriately labeled hazardous waste containers.
-
Ensure the container lid is securely fastened.
Step 2: Requesting Waste Pickup
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Provide accurate information about the waste, including its composition and volume.
Step 3: Decontamination of Empty Containers
-
An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound. The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[2]
-
After triple rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit. Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or scoop the material into a designated waste container.
-
Clean: Decontaminate the spill area according to your EHS-approved procedures. All materials used for cleanup must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clearer understanding of the disposal process, the following diagrams illustrate the key workflows and decision points.
Caption: Workflow for the disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation provide important quantitative limits.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste | |
| Acute Hazardous Waste SAA Limit | Up to 1 quart of liquid or 1 kg of solid | |
| Container Removal from SAA | Within 3 days after the container becomes full | |
| Maximum Storage Time in SAA (partially full) | Up to one year |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
